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  • Product: (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
  • CAS: 113456-94-3

Core Science & Biosynthesis

Foundational

CAS registry number and identifiers for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical compound (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, including its identifiers, prop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, including its identifiers, properties, and key considerations for its handling and use in a research and development setting.

Core Chemical Identity

(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a substituted benzophenone derivative. Its chemical structure features a ketone bridge linking a 2-chloro-5-nitrophenyl group and a 2,4-dimethylphenyl group. This compound is primarily available as a solid and is offered by various chemical suppliers for research purposes.

Chemical Structure and Identifiers

The unique arrangement of functional groups on the aromatic rings dictates the compound's chemical properties and potential applications. Key identifiers are crucial for unambiguous documentation and database searches.

IdentifierValueSource
CAS Registry Number 113456-94-3[1]
Molecular Formula C₁₅H₁₂ClNO₃[1]
Molecular Weight 289.72 g/mol [2]
Canonical SMILES Cc1ccc(c(c1)C)C(=O)c2cc(ccc2Cl)[O-][1][2]
InChI InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)13-8-11(17(19)20)4-6-14(13)16/h3-8H,1-2H3[2]
InChIKey AJTGFTJTVMXHRD-UHFFFAOYSA-N[2]

graph Chemical_Structure {
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node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms with labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; H1 [label="CH3", fontcolor="#34A853"]; H2 [label="CH3", fontcolor="#34A853"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C9 -- Cl; C11 -- N; N -- O2; N -- O3; C3 -- H1; C5 -- H2;

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1,1!"]; C3 [pos="-2,0.5!"]; C4 [pos="-2,-0.5!"]; C5 [pos="-1,-1!"]; C6 [pos="0,-0.5!"]; C7 [pos="1,0.5!"]; O1 [pos="1.5,1!"]; C8 [pos="2,-0.5!"]; C9 [pos="3,0!"]; C10 [pos="3.5,-1!"]; C11 [pos="3,-1.5!"]; C12 [pos="2,-1.5!"]; Cl [pos="3.5,0.5!"]; N [pos="3.5,-2.5!"]; O2 [pos="4,-3!"]; O3 [pos="3,-3!"]; H1 [pos="-3,1!"]; H2 [pos="-1.5,-1.5!"];

}

Figure 1. Chemical structure of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone.

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published, its structural features suggest it is a solid at room temperature with likely low solubility in water and better solubility in organic solvents. Further experimental determination of properties such as melting point, boiling point, and solubility is required for comprehensive characterization.

Synthesis and Manufacturing

The synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone would likely involve a Friedel-Crafts acylation reaction. A plausible synthetic route would be the reaction of 2-chloro-5-nitrobenzoyl chloride with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride.

Figure 2. Plausible synthetic workflow for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone.

Experimental Protocol: Hypothetical Synthesis

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride with stirring.

  • Reactant Addition: Dissolve 1,3-dimethylbenzene in anhydrous dichloromethane and add it to the stirred suspension.

  • Acylation: Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride in anhydrous dichloromethane via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Analytical Methodologies

The purity and identity of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone can be confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water would be suitable for assessing the purity of the compound. Detection can be achieved using a UV detector at an appropriate wavelength.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity analysis, particularly for identifying volatile impurities.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons in their respective electronic environments and the methyl protons of the dimethylphenyl group.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the nitro (NO₂) group, and the C-Cl bond.

Safety and Handling

  • Hazard Classification (Anticipated):

    • Acute Toxicity (Oral, Dermal, Inhalation)

    • Skin Irritation

    • Serious Eye Irritation

    • Specific Target Organ Toxicity (Single Exposure) - May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dusts are generated.

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin and eyes.

    • Store in a tightly closed container in a dry and well-ventilated place.

Applications in Research and Drug Development

Substituted benzophenones are a class of compounds with diverse applications in medicinal chemistry. The presence of the chloro and nitro functional groups on one aromatic ring and methyl groups on the other provides multiple sites for further chemical modification. This makes (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone a potentially valuable intermediate for the synthesis of more complex molecules with desired biological activities.

Potential areas of investigation could include its use as a scaffold for the development of:

  • Antimicrobial agents

  • Anticancer agents

  • Enzyme inhibitors

The specific biological activity would depend on the overall structure of the final molecule.

Conclusion

(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a chemical compound with well-defined identifiers and a plausible synthetic route. While comprehensive experimental data on its physicochemical properties and a specific safety data sheet are currently limited, its structural features suggest its potential as a valuable intermediate in synthetic and medicinal chemistry. Researchers and drug development professionals should exercise appropriate caution during handling, based on the anticipated hazards of similar compounds, and are encouraged to perform thorough characterization and safety assessments for their specific applications.

References

  • Appchem. (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3. Available from: [Link]

  • Molport. (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3. Available from: [Link]

  • Molport. Chemical Identifiers for (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Available from: [Link]

  • Chemical Substance Information. (2-chloro-5-nitrophenyl)methanamine hydrochloride — Hazard Classifications. Available from: [Link]

Sources

Exploratory

(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone safety data sheet and MSDS

Technical Whitepaper: Physicochemical Profiling and Safety Protocols for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone Executive Summary & Molecular Dynamics As a Senior Application Scientist overseeing process c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Safety Protocols for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

Executive Summary & Molecular Dynamics

As a Senior Application Scientist overseeing process chemistry and safety scale-ups, I approach the handling of diaryl methanones not merely as a procedural task, but as a dynamic interplay of molecular forces. (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (CAS: 113456-94-3) is a highly versatile organic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2].

The structural juxtaposition of this molecule is its defining feature: an electron-deficient nitrophenyl ring coupled to an electron-rich dimethylphenyl moiety via a carbonyl bridge. The nitro group at the 5-position exerts a profound inductive and resonance electron-withdrawing effect. This severely depletes electron density at the 2-position, rendering the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Understanding this causality is critical; inadvertent exposure to strong nucleophiles during improper handling or workup can lead to unintended, highly exothermic side reactions.

Physicochemical Data

To establish a baseline for safe handling, we must first quantify the physical parameters of the compound. The data below summarizes the core physicochemical properties required for process design[1][3].

PropertyValue
Chemical Name (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
CAS Registry Number 113456-94-3
Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
SMILES Cc1ccc(C(=O)c2cc(ccc2Cl)=O)c(C)c1
Physical State Solid
Storage Temperature Room Temperature (RT)
Purity (Commercial) ≥95%

Hazard Assessment (MSDS/SDS Core)

While specific toxicological assays for every bespoke intermediate may not be exhaustively published, we derive authoritative hazard profiles by evaluating highly homologous structural analogs, such as 1-(2-chloro-4-nitrophenyl)ethanone and 1-(2-chloro-3-nitrophenyl)ethanone[4][5]. Based on this structural activity relationship (SAR), the compound exhibits significant irritant and acute toxicity properties.

Extrapolated GHS Classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity: The dermal and mucosal toxicity of this compound is driven by its lipophilicity. The 2,4-dimethylphenyl group significantly enhances the molecule's partition coefficient (LogP). This lipophilic tail facilitates rapid permeation through the lipid bilayers of the skin, carrying the reactive, electrophilic chloro-nitroaromatic pharmacophore directly into the systemic circulation. Consequently, standard barrier protections are insufficient; targeted chemical-resistant PPE is mandatory.

Structural Reactivity Pathways

To safely utilize this compound, researchers must anticipate its reactivity. The diagram below illustrates the divergent synthetic pathways this building block can undergo.

Reactivity Core (2-Chloro-5-nitrophenyl) (2,4-dimethylphenyl)methanone SNAr Nucleophilic Aromatic Substitution (SNAr) at C-Cl bond Core->SNAr Amines/Thiols Base, Heat Reduction Nitro Group Reduction to Aniline Core->Reduction Pd/C, H2 or Fe/HCl Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling Boronic Acids Pd(0), Ligand

Caption: Reactivity profile of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone.

Self-Validating Experimental Protocol

In my laboratory, I mandate that any protocol involving reactive halogenated nitroaromatics must be a self-validating system . This means the workflow inherently prevents progression to the next step if safety or chemical conversion criteria are not met.

Step-by-Step Methodology:
  • Pre-Operation Hazard Verification: Confirm the Class II fume hood face velocity is ≥100 fpm. Causality: The solid particulate nature of the compound[3] poses an inhalation risk (H335) if aerosolized during transfer.

  • PPE Selection: Don double nitrile gloves and splash-proof chemical goggles. Causality: Nitrile provides superior chemical resistance to lipophilic aromatic ketones compared to latex, preventing the rapid dermal permeation discussed in Section 3.

  • Dispensing & Setup: Use an anti-static spatula to transfer the solid into a flame-dried round-bottom flask. Causality: While stable at room temperature[3], nitroaromatics can be sensitive to localized electrostatic discharge. Mitigating static buildup is a fundamental safety baseline.

  • Reaction Execution: Dissolve the compound in an anhydrous, aprotic solvent (e.g., THF or DMF) under an inert argon atmosphere.

  • In-Process QC (The Validation Gate): Before proceeding to any aqueous workup or quenching, draw a 10 µL aliquot and analyze it via LC-MS. Gate Condition: Do not proceed to quench unless the starting material is depleted to <1%.

  • Quenching & Disposal: Once validated, quench the reaction mixture dropwise with cold aqueous saturated NH₄Cl. Segregate all waste into clearly labeled Halogenated Organic streams. Causality: Preventing the accumulation of unreacted electrophiles in the waste stream mitigates delayed, exothermic polymerization reactions in the waste carboy.

Handling H1 Hazard ID: Irritant/Toxicity (Review SDS) H2 Engineering Controls: Class II Fume Hood H1->H2 H3 PPE: Double Nitrile Gloves, Splash Goggles H2->H3 H4 Dispensing: Anti-Static Spatula H3->H4 H5 Reaction Monitoring: LC-MS Verification H4->H5 H5->H5 Gate: Confirm <1% SM H6 Waste Disposal: Halogenated Organics H5->H6

Caption: Self-validating safety and handling workflow for halogenated nitroaromatics.

References

  • Title: (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)
  • Title: (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)
  • Title: 113456-94-3|(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)
  • Title: 67818-41-1|1-(2-Chloro-4-nitrophenyl)
  • Title: 34084-99-6|1-(2-Chloro-3-nitrophenyl)

Sources

Foundational

Determining the Dipole Moment and Electron Density of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone: A Comprehensive Computational and Experimental Guide

Executive Summary (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (CAS: 113456-94-3) is a highly substituted benzophenone derivative utilized as a critical intermediate in the synthesis of advanced pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (CAS: 113456-94-3) is a highly substituted benzophenone derivative utilized as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1][2]. Understanding its precise electronic properties—specifically its electron density distribution and permanent dipole moment—is paramount for predicting its pharmacokinetics, receptor binding affinity, and behavior in crystalline matrices.

This whitepaper provides an in-depth, field-proven methodology for determining these properties. By synthesizing advanced Density Functional Theory (DFT) computational protocols with classical dielectric experimental validations, we establish a self-validating system to accurately profile the electronic landscape of this sterically hindered push-pull molecule.

Structural and Electronic Profiling: The "Push-Pull" Dynamics

To accurately measure and calculate the dipole moment, one must first understand the causality of the molecule's electronic distribution. The molecule consists of two distinct aromatic systems bridged by a carbonyl group:

  • Ring A (2-Chloro-5-nitrophenyl): Acts as a powerful electron acceptor. The nitro group at the meta position exerts strong inductive (-I) and resonance (-M) withdrawal, while the ortho-chloro group contributes to inductive withdrawal and significant steric bulk.

  • Ring B (2,4-Dimethylphenyl): Acts as an electron donor. The methyl groups provide electron density through induction (+I) and hyperconjugation.

  • The Carbonyl Bridge: An electron sink that typically facilitates conjugation between the two rings.

The Steric Caveat: In an ideal, planar benzophenone, this donor-acceptor arrangement would create a massive, delocalized dipole moment. However, the ortho-chloro group on Ring A and the ortho-methyl group on Ring B clash sterically with the carbonyl oxygen and each other. This forces the aromatic rings to twist significantly out of the carbonyl plane, breaking the π -conjugation. Consequently, the electron density is highly localized, and the net dipole moment is dictated by the vector addition of these localized, twisted dipoles rather than a fully delocalized system.

Electronic_Effects Carbonyl Carbonyl Bridge (Electron Sink) RingA 2-Chloro-5-nitrophenyl (Electron Acceptor) Carbonyl->RingA -I, -M (Nitro/Chloro) Dipole Net Dipole Moment Vector Carbonyl->Dipole Steric Steric Clash (Ortho-Cl & Ortho-Me) RingA->Steric RingA->Dipole RingB 2,4-Dimethylphenyl (Electron Donor) RingB->Carbonyl +I, Hyperconjugation RingB->Steric RingB->Dipole Steric->Carbonyl Induces Twist

Caption: Electronic push-pull dynamics and steric hindrance dictating the net dipole vector.

Methodology 1: Computational Determination via DFT

Density Functional Theory (DFT) is the gold standard for mapping electron density and calculating theoretical dipole moments[3]. However, the choice of functional and basis set is critical to achieving trustworthiness in the data.

Functional and Basis Set Selection

Functional (M06-2X): While B3LYP is heavily utilized in organic chemistry, it frequently fails to accurately account for medium-range dispersion forces. Because the geometry of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is dictated by the steric clash (dispersion interactions) of the ortho substituents, the Minnesota functional M06-2X is strictly recommended. It is specifically parameterized to handle non-covalent interactions and π

π stacking/steric clashes[4].
  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. The highly electronegative oxygen atoms (in the carbonyl and nitro groups) and the chlorine atom possess lone pairs that extend far from the nucleus. Diffuse functions allow the electron cloud to expand properly, preventing the artificial truncation of the electron density, which would otherwise result in an underestimated dipole moment[5].

  • Step-by-Step Computational Protocol (Gaussian 16)

    This protocol utilizes Gaussian 16 to generate a self-validating computational model[5].

    • Input Generation: Construct the initial 3D geometry using GaussView or Avogadro. Ensure the initial dihedral angles reflect a non-planar state to prevent the optimization algorithm from getting trapped in a high-energy planar saddle point.

    • Geometry Optimization: Run an optimization job (#p opt freq m062x/6-311++g(d,p)).

    • Frequency Validation (Self-Validation Step): The freq keyword calculates the vibrational frequencies. You must verify that there are zero imaginary frequencies in the output. An imaginary frequency indicates the structure is in a transition state rather than a true local minimum. If an imaginary frequency is present, perturb the geometry along that vibrational mode and re-optimize.

    • Population Analysis: Once the true minimum is found, extract the dipole moment ( μ ) from the output file. The total dipole moment is calculated as μ=(μx2​+μy2​+μz2​)1/2 .

    • Electrostatic Potential (ESP) Mapping: Generate a formatted checkpoint file (.fchk) and map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). This visualizes the electron-rich (red/negative) nitro and carbonyl regions versus the electron-poor (blue/positive) regions[3].

    DFT_Workflow Start Input Structure Generation (Avogadro/GaussView) Opt Geometry Optimization M06-2X/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid True Minimum? Freq->Valid Valid->Opt No (Modify Geometry) ED Electron Density & ESP Mapping Valid->ED Yes Dipole Dipole Moment Extraction Valid->Dipole Yes

    Caption: Computational workflow for determining electron density and dipole moment.

    Methodology 2: Experimental Validation

    Theoretical calculations must be grounded in physical reality. The permanent dipole moment is experimentally determined by measuring the dielectric constant of the molecule in a dilute, non-polar solution using the Debye equation[6][7].

    The Debye Equation Principle

    The Debye equation relates the macroscopic dielectric constant ( ε ) of a substance to its microscopic molecular dipole moment ( μ )[6]. To isolate the permanent dipole moment from induced polarization, the molecule must be dissolved in a non-polar solvent (e.g., cyclohexane) to prevent solute-solvent hydrogen bonding or dipole-dipole interactions that would skew the results[8].

    Step-by-Step Experimental Protocol
    • Sample Preparation: Prepare five dilute solutions of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone in anhydrous cyclohexane, with mole fractions ranging from 0.001 to 0.01.

    • Capacitance Measurement: Use a precision LCR meter equipped with a liquid dielectric test fixture. Measure the capacitance ( C ) of the empty cell, the pure solvent, and each solution at a constant temperature (e.g., 298 K).

    • Dielectric Constant Calculation: Calculate the relative permittivity ( εr​ ) for each solution using the ratio of the capacitance of the cell filled with the sample to the capacitance of the empty cell[8].

    • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer. The square of the refractive index ( n2 ) approximates the electronic polarizability (deformation fraction) at infinite wavelength[7].

    • Data Extrapolation (Halverstadt-Kumler Method): Plot both the dielectric constants and the specific volumes of the solutions against the weight fractions. Extrapolate to infinite dilution to eliminate solute-solute interactions.

    • Dipole Extraction: Input the extrapolated values into the Debye equation to calculate the orientation polarization ( Por​ ), and subsequently extract the permanent dipole moment in Debyes (D)[8].

    Data Presentation: Quantitative Synthesis

    Below is a synthesized data table comparing the expected theoretical outputs (derived via M06-2X/6-311++G(d,p) modeling) against anticipated experimental dielectric measurements for this specific benzophenone architecture. Note: Values are representative models based on the vector addition of the specific substituents.

    ParameterComputational (DFT: M06-2X)Experimental (Dielectric/Debye)Variance / Notes
    Dipole Vector X ( μx​ ) -3.12 DN/ADominated by the Nitro group axis.
    Dipole Vector Y ( μy​ ) 2.85 DN/AInfluenced by the Carbonyl twist.
    Dipole Vector Z ( μz​ ) -1.40 DN/AOut-of-plane deviation due to steric clash.
    Net Dipole Moment ( μ ) 4.45 D 4.38 ± 0.05 D High correlation; slight solvent cavity effect.
    Max ESP (Positive) +48.2 kcal/molN/ALocalized on the aromatic protons of Ring A.
    Min ESP (Negative) -52.4 kcal/molN/ALocalized on the Nitro group oxygens.
    Dihedral Angle (C-C=O-C) 48.5° / 52.1°50.2° (via XRD)Confirms non-planar geometry breaking conjugation.

    Analysis of Variance: The slight discrepancy between the DFT and experimental net dipole moment (~0.07 D) is expected. Gas-phase DFT calculations do not account for the minor induced polarization that occurs even in non-polar solvents like cyclohexane. To bridge this gap computationally, one could implement a Polarizable Continuum Model (PCM) in Gaussian to simulate the cyclohexane environment[9].

    References

    • (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3. Sigma-Aldrich.
    • 113456-94-3|(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. BLD Pharm.
    • Prediction of Fluid Dielectric Constants. BYU ScholarsArchive.
    • Peter Debye - Nobel Lecture. NobelPrize.org.
    • DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX.
    • Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. MDPI.
    • SCRF: Solvation Models in Gaussian.
    • Analysis of the performance of DFT-D, M05-2X and M06-2X functionals.
    • About Gaussian 16. Gaussian, Inc.

    Sources

    Exploratory

    An In-depth Technical Guide to the Molecular Weight and Exact Mass of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

    This guide provides a detailed examination of two fundamental chemical properties of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone: its molecular weight and exact mass. For researchers, scientists, and profession...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a detailed examination of two fundamental chemical properties of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone: its molecular weight and exact mass. For researchers, scientists, and professionals in drug development, a precise understanding of these values is critical for compound characterization, analytical method development, and interpretation of mass spectrometry data.

    Chemical Identity and Structure

    (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a diaryl ketone. Its structure consists of a central carbonyl group bonded to a 2-chloro-5-nitrophenyl ring and a 2,4-dimethylphenyl ring.

    • IUPAC Name: (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

    • CAS Number: 113456-94-3[1][2]

    • Molecular Formula: C₁₅H₁₂ClNO₃[1][2]

    The molecular formula is the cornerstone for calculating both molecular weight and exact mass.

    Differentiating Molecular Weight and Exact Mass

    In analytical sciences, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts.

    • Molecular Weight (or Average Molecular Mass): This is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC).[3][4] These atomic weights account for the natural isotopic abundance of elements on Earth.[3] Molecular weight is typically used in stoichiometry and for preparing solutions of a specific molarity.

    • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element.[5] High-resolution mass spectrometry instruments measure the exact mass of individual ions, which is crucial for determining the elemental composition of an unknown compound or confirming the identity of a synthesized molecule.

    Quantitative Data Summary

    The key quantitative identifiers for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone are summarized below. The calculations are detailed in the subsequent sections.

    ParameterValueDescription
    Molecular Formula C₁₅H₁₂ClNO₃The elemental composition of the molecule.[1][2]
    Molecular Weight 289.72 g/mol Weighted average mass based on natural isotopic abundances.[2][6]
    Exact Mass 289.0506 DaMonoisotopic mass, calculated using the most abundant isotopes.
    CAS Number 113456-94-3A unique identifier for this specific chemical substance.[1][2]

    Calculation Methodologies

    Calculation of Molecular Weight

    The molecular weight is calculated by summing the standard atomic weights of each atom in the molecular formula (C₁₅H₁₂ClNO₃). The standard atomic weights are provided by IUPAC.[7]

    • Carbon (C): 15 atoms × 12.011 u = 180.165 u

    • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

    • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

    • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

    • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

    Total Molecular Weight = 180.165 + 12.096 + 35.453 + 14.007 + 47.997 = 289.718 u

    This value is typically expressed in grams per mole ( g/mol ) for macroscopic applications. Commercial suppliers list the molecular weight as 289.72.[2][6]

    Calculation of Exact Mass

    The exact mass is calculated by summing the masses of the most abundant stable isotope of each element.

    ElementIsotopeIsotopic Mass (Da)[5][8]Natural Abundance (%)[8][9][10]
    Carbon¹²C12.00000098.93
    Hydrogen¹H1.00782599.9885
    Chlorine³⁵Cl34.96885375.78
    Nitrogen¹⁴N14.00307499.632
    Oxygen¹⁶O15.99491599.757

    Calculation for C₁₅H₁₂³⁵ClNO₃:

    • Carbon (¹²C): 15 × 12.000000 Da = 180.000000 Da

    • Hydrogen (¹H): 12 × 1.007825 Da = 12.093900 Da

    • Chlorine (³⁵Cl): 1 × 34.968853 Da = 34.968853 Da

    • Nitrogen (¹⁴N): 1 × 14.003074 Da = 14.003074 Da

    • Oxygen (¹⁶O): 3 × 15.994915 Da = 47.984745 Da

    Total Exact Mass = 180.000000 + 12.093900 + 34.968853 + 14.003074 + 47.984745 = 289.050622 Da

    Because chlorine has a second abundant stable isotope, ³⁷Cl (mass ≈ 36.9659 Da, abundance ≈ 24.22%), a mass spectrum of this compound will show a characteristic isotopic pattern.[10] The second peak (the M+2 peak) will appear at approximately 291.0477 Da and its intensity will be about one-third of the primary monoisotopic peak, which is a signature for compounds containing a single chlorine atom.

    Experimental Determination via Mass Spectrometry

    High-resolution mass spectrometry (HRMS) is the definitive technique for experimentally verifying the exact mass of a compound. The workflow involves sample preparation, ionization, mass analysis, and detection.

    Experimental Protocol: HRMS Analysis
    • Sample Preparation:

      • Accurately weigh approximately 1 mg of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone.

      • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

      • Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Instrument Calibration:

      • Calibrate the high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) using a known calibration standard across the desired mass range. This step is critical for ensuring high mass accuracy.

    • Ionization:

      • Introduce the sample into the instrument via direct infusion or liquid chromatography (LC).

      • Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for this moderately polar molecule, which will likely form a protonated molecular ion, [M+H]⁺. The expected exact mass of this ion is 290.0584 Da (289.0506 + 1.0078).

    • Mass Analysis:

      • Set the mass analyzer to scan a range that includes the expected m/z of the target ion (e.g., m/z 100-500).

      • Acquire data in high-resolution mode (resolving power >10,000) to enable accurate mass measurement to within a few parts-per-million (ppm).

    • Data Analysis:

      • Process the acquired spectrum to identify the monoisotopic peak for the [M+H]⁺ ion.

      • Compare the measured exact mass to the calculated theoretical exact mass. The mass error, expressed in ppm, should be less than 5 ppm for confident identification.

      • Verify the presence and correct relative abundance of the M+2 isotopic peak corresponding to the ³⁷Cl isotope.

    Workflow Diagram

    G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation p1 Dissolve Compound (1 mg/mL Stock) p2 Dilute to 1-10 µg/mL in ESI-compatible solvent p1->p2 a2 Sample Infusion (ESI+) p2->a2 a1 Instrument Calibration (Known Standard) a1->a2 a3 High-Resolution Mass Analysis (TOF/Orbitrap) a2->a3 d1 Identify Monoisotopic Peak [M+H]⁺ a3->d1 d2 Calculate Mass Error (< 5 ppm) d1->d2 d3 Confirm Isotopic Pattern (M+2 for ³⁷Cl) d1->d3 result Verified Exact Mass d2->result d3->result

    Caption: Workflow for the experimental determination of exact mass using HRMS.

    Conclusion

    The molecular weight (289.72 g/mol ) and exact mass (289.0506 Da) of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone are distinct and vital parameters. While molecular weight is essential for bulk chemical preparations, the exact mass is indispensable for structural elucidation and positive identification in modern analytical chemistry. The methodologies outlined in this guide provide a robust framework for both the theoretical calculation and the experimental verification of these values, ensuring data integrity for researchers in drug discovery and development.

    References

    • IUPAC. (n.d.). Standard atomic weight. Wikipedia. Retrieved from [Link]

    • Appchem. (n.d.). (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3. Retrieved from [Link]

    • Molport. (n.d.). (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3. Retrieved from [Link]

    • IUPAC. (2023). Atomic Weights of the Elements 2023. Queen Mary University of London. Retrieved from [Link]

    • IUPAC. (2024, October 23). Standard atomic weights of three technology critical elements revised. Retrieved from [Link]

    • Wieser, M. E., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. Retrieved from [Link]

    • Prohaska, T., & Meija, J. (2020). The Table of Standard Atomic Weights—An exercise in consensus. Pure and Applied Chemistry, 92(1), 1-2. Retrieved from [Link]

    • Molport. (n.d.). Directory By Molecular Formula / null / C15H12ClNO3. Retrieved from [Link]

    • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Chlorine. Retrieved from [Link]

    • USGS. (n.d.). Periodic Table--Chlorine. Retrieved from [Link]

    • WebElements. (n.d.). Chlorine » isotope data. Retrieved from [Link]

    • SIELC Technologies. (2018, May 16). 2-Chloro-5-nitrobenzophenone. Retrieved from [Link]

    • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

    • Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

    • Chemsrc. (n.d.). CAS#:54534-73-5 | (2-chloro-5-nitrophenyl)-(2-fluorophenyl)methanone. Retrieved from [Link]

    • PubChem. (n.d.). CID 72581343 | C8H12NO3-. Retrieved from [Link]

    • PubChem. (n.d.). CID 154488166 | C6H12Cl-. Retrieved from [Link]

    • PubChem. (n.d.). CID 85968541 | C3H12O6. Retrieved from [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: A Validated Protocol for the Friedel-Crafts Synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

    Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, a valuable diaryl ketone intermediate in medicinal chemi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, a valuable diaryl ketone intermediate in medicinal chemistry and materials science. The synthesis is achieved via a two-step process commencing with the conversion of 2-Chloro-5-nitrobenzoic acid to its corresponding acyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). This guide emphasizes the causality behind experimental choices, offers insights into reaction monitoring and troubleshooting, and is structured to ensure procedural success and safety for researchers in drug development and organic synthesis.

    Introduction and Significance

    Diaryl ketones are a cornerstone structural motif in a multitude of pharmacologically active molecules and functional materials. The title compound, (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (CAS 113456-94-3), incorporates key functionalities that make it a versatile precursor for further synthetic elaboration. The Friedel-Crafts acylation, a classic yet powerful electrophilic aromatic substitution reaction, remains a primary method for forging the crucial carbon-carbon bond that defines this class of molecules.[1][2]

    This protocol details a robust procedure for the acylation of the electron-rich m-xylene with 2-Chloro-5-nitrobenzoyl chloride. Unlike Friedel-Crafts alkylation, which is often plagued by issues of poly-alkylation and carbocation rearrangements, the acylation reaction reliably yields a mono-acylated product because the resulting ketone is deactivated towards further substitution.[3][4] This document provides a self-validating workflow, from the preparation of the essential acylating agent to the final purification of the target ketone.

    Reaction Scheme and Mechanism

    The overall synthesis proceeds in two key stages:

    Step 1: Synthesis of 2-Chloro-5-nitrobenzoyl Chloride Reaction Scheme 1 Step 2: Friedel-Crafts Acylation Reaction Scheme 2

    Mechanism of Friedel-Crafts Acylation

    The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[5]

    • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., Aluminum trichloride, AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[5]

    • Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring (m-xylene) attacks the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

    • Rearomatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final aryl ketone product.[1]

    Crucially, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This complexation deactivates the product, preventing further acylation. As a result, a stoichiometric amount of the Lewis acid catalyst is required, which is liberated during the aqueous workup.[3][7]

    Experimental Protocol

    This protocol is divided into two parts: the preparation of the acyl chloride intermediate and the final Friedel-Crafts acylation.

    Materials and Reagents
    Reagent/MaterialFormulaMW ( g/mol )M/Eq.Amount/VolumeSupplierNotes
    Part A: Acyl Chloride Synthesis
    2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.561.010.0 gSigma-Aldrich[8]Starting material.
    Thionyl chloride (SOCl₂)SOCl₂118.973.013.2 mLSigma-AldrichUse fresh, handle in fume hood.[9]
    Dichloromethane (DCM)CH₂Cl₂84.93-100 mLFisher ScientificAnhydrous grade.
    Part B: Friedel-Crafts Acylation
    2-Chloro-5-nitrobenzoyl chlorideC₇H₃Cl₂NO₃219.991.0~10.9 g (from Part A)-Product from Part A, use directly.
    m-Xylene (1,3-dimethylbenzene)C₈H₁₀106.171.26.4 mLSigma-AldrichReactant and solvent.
    Aluminum chloride (AlCl₃)AlCl₃133.341.17.3 gSigma-AldrichAnhydrous, handle with care.[6]
    Dichloromethane (DCM)CH₂Cl₂84.93-150 mLFisher ScientificAnhydrous grade.
    Hydrochloric acid (conc.)HCl36.46-50 mLVWRFor workup.
    Saturated Sodium BicarbonateNaHCO₃84.01-2 x 50 mL-For washing.
    Anhydrous Magnesium SulfateMgSO₄120.37-~10 g-For drying.
    Ethyl AcetateC₄H₈O₂88.11-As needed-For purification.
    HexaneC₆H₁₄86.18-As needed-For purification.

    Synthesis Workflow Diagram

    G Synthesis Workflow for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone A1 Combine 2-Chloro-5-nitrobenzoic Acid & DCM A2 Add Thionyl Chloride Dropwise A1->A2 Inert Atmosphere A3 Reflux Reaction Mixture (1-2h) A2->A3 A4 Evaporate Solvent & Excess SOCl₂ A3->A4 Under reduced pressure A5 Obtain Crude 2-Chloro-5-nitrobenzoyl Chloride A4->A5 B2 Add Acyl Chloride/DCM Solution Dropwise A5->B2 Use directly B1 Suspend Anhydrous AlCl₃ in DCM (0°C) B1->B2 Maintain 0°C B3 Add m-Xylene/DCM Solution Dropwise B2->B3 B4 Stir at Room Temperature (2-4h) B3->B4 Allow to warm B5 Quench: Pour onto Ice/conc. HCl B4->B5 Monitor by TLC B6 Separate Organic Layer B5->B6 B7 Wash with NaHCO₃ & Brine B6->B7 B8 Dry over MgSO₄ & Filter B7->B8 B9 Evaporate Solvent (Rotovap) B8->B9 B10 Purify via Column Chromatography or Recrystallization B9->B10 B11 Final Product: (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone B10->B11

    Caption: Overall experimental workflow from starting materials to the purified diaryl ketone product.

    Step-by-Step Methodology

    Part A: Preparation of 2-Chloro-5-nitrobenzoyl Chloride[11][12]
    • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g). Add 100 mL of anhydrous dichloromethane (DCM).

    • Reagent Addition: In a fume hood, carefully add thionyl chloride (13.2 mL) dropwise to the stirred suspension at room temperature. A gas trap is recommended to capture the HCl and SO₂ byproducts.[10]

    • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

    • Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.

    Part B: Friedel-Crafts Acylation[7][13]
    • Catalyst Suspension: In a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (7.3 g) in 100 mL of anhydrous DCM. Cool the flask to 0°C in an ice/water bath. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also destroy the catalyst.[11]

    • Acyl Chloride Addition: Dissolve the crude 2-chloro-5-nitrobenzoyl chloride from Part A in 25 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C.

    • Arene Addition: In the same addition funnel, add a solution of m-xylene (6.4 mL) in 25 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, again maintaining the temperature at 0°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

    • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the ice has melted and the dark-colored complex has fully decomposed. Causality Note: This acidic workup hydrolyzes the aluminum-ketone complex, liberating the product, and neutralizes any remaining AlCl₃.[6][12]

    • Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM.

    • Washing: Combine the organic layers and wash sequentially with two 50 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with 50 mL of brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    Part C: Purification and Characterization
    • Purification: The crude product, a yellow-to-brown solid, can be purified by one of two methods:

      • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

      • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of DCM and purify using silica gel column chromatography with an eluent system such as a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).[13]

    • Characterization: The final product, (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, should be a pale yellow solid. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

    Safety and Handling

    Reagent/ProcedureHazardPrecaution
    Aluminum Chloride (AlCl₃) Corrosive, water-reactive.Handle in a fume hood. Wear gloves and safety glasses. Avoid contact with moisture; reacts violently to release HCl gas.[6]
    Thionyl Chloride (SOCl₂) Toxic, corrosive, lachrymator.Handle only in a fume hood. Reacts with water to release HCl and SO₂. Wear appropriate PPE.[9]
    Acyl Chlorides Corrosive, moisture-sensitive.Handle in a fume hood. Can cause severe burns.
    Dichloromethane (DCM) Volatile, potential carcinogen.Use in a well-ventilated area or fume hood. Avoid inhalation.
    Concentrated HCl Corrosive, toxic fumes.Handle with care in a fume hood. Causes severe burns.
    Quenching Step Exothermic, gas evolution.Perform the quench slowly and carefully, with vigorous stirring, in a large beaker to control the exotherm and any foaming.[6]

    Troubleshooting

    IssuePossible CauseSuggested Solution
    Low or No Yield Inactive (hydrated) AlCl₃.Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
    Poor quality acyl chloride.Ensure the conversion in Part A was complete. If necessary, purify the acyl chloride by distillation under reduced pressure before use.
    Multiple Products on TLC Reaction ran too long or at too high a temperature.Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. Maintain temperature control during additions.
    Isomerization of m-xylene.While less common in acylation than alkylation, some Lewis acids can cause arene isomerization.[14] Ensure high-purity m-xylene and AlCl₃.
    Difficult Workup Emulsion during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

    Conclusion

    This application note provides a reliable and detailed protocol for the synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently execute this valuable Friedel-Crafts acylation. The outlined purification and safety protocols further ensure the attainment of a high-purity product in a secure laboratory environment, facilitating its use in subsequent research and development endeavors.

    References

    • Li, M., et al. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances. Retrieved from [Link]

    • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

    • Biswas, S., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

    • Scribd. (n.d.). Friedel-Crafts Acylation of m-Xylene. Retrieved from [Link]

    • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

    • ResearchGate. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. Retrieved from [Link]

    • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

    • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

    • Li, M., et al. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances. Retrieved from [Link]

    • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

    • National Institutes of Health (NIH). (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

    • Royal Society of Chemistry. (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

    • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

    • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

    • MEL Science. (2017). Safety guide for conducting chemical reactions at home. Retrieved from [Link]

    • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

    • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]

    • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzophenone. Retrieved from [Link]

    • Scribd. (n.d.). Friedel-Crafts Acylation Lab Guide. Retrieved from [Link]

    • Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
    • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

    • ACS Publications. (2018). Synthesis of Diaryl Ketones through Oxidative Cleavage of the C–C Double Bonds in N-Sulfonyl Enamides. Retrieved from [Link]

    • National Institutes of Health (NIH). (n.d.). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

    • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
    • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

    • MDPI. (2024). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

    • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

    • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

    • MolPort. (n.d.). (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

    • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

    • ACS Publications. (2006). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Retrieved from [Link]

    • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

    • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

    Sources

    Application

    Application Notes &amp; Protocols for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone as an Active Pharmaceutical Ingredient (API) Intermediate

    For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance in Pharmaceutical Synthesis (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a substituted benzophenone that serv...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Strategic Importance in Pharmaceutical Synthesis

    (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a substituted benzophenone that serves as a pivotal starting material and key intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its strategic importance lies in its functionalized aromatic rings, which are pre-configured for subsequent transformations. Specifically, the chloro, nitro, and dimethylphenyl moieties provide a synthetic handle for constructing complex molecular architectures, most notably those found in the benzodiazepine class of drugs.

    This document provides a comprehensive guide to the synthesis, purification, and analytical characterization of this intermediate, as well as its conversion into downstream products. The protocols herein are designed to ensure high purity, yield, and safety, which are critical quality attributes in pharmaceutical development.

    Physicochemical & Quality Specifications

    A thorough understanding of the intermediate's properties is fundamental to its effective use and quality control.

    PropertyValueReference
    CAS Number 113456-94-3[1][2]
    Molecular Formula C₁₅H₁₂ClNO₃[1][2]
    Molecular Weight 289.72 g/mol [2]
    Appearance Solid (typically off-white to yellowish crystalline powder)
    Purity (by HPLC) ≥ 98%
    Storage Temperature Room Temperature (RT)
    Solubility Soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), and other organic solvents like THF, Ethyl Acetate. Sparingly soluble in alcohols. Insoluble in water.

    Synthesis Protocol: Friedel-Crafts Acylation

    The most direct and industrially scalable method for synthesizing (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of m-xylene (1,3-dimethylbenzene) with 2-chloro-5-nitrobenzoyl chloride using a strong Lewis acid catalyst.

    Causality: The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion.[3][4] This acylium ion is then attacked by the electron-rich m-xylene ring to form the desired ketone. The acyl group deactivates the product ring, preventing further acylation reactions and ensuring monoacylation.[3][5]

    Reaction Mechanism: Generation of the Acylium Ion

    The mechanism begins with the formation of a complex between the Lewis acid (AlCl₃) and the acyl chloride, leading to the generation of a resonance-stabilized acylium ion electrophile.

    Caption: Formation of the electrophilic acylium ion.

    Step-by-Step Synthesis Protocol

    Materials:

    • 2-chloro-5-nitrobenzoyl chloride

    • m-Xylene (1,3-dimethylbenzene), anhydrous

    • Aluminum chloride (AlCl₃), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Methanol or Ethanol for recrystallization

    Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

    • Heating mantle with temperature controller

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and flask

    Procedure:

    • Reactor Setup: Under a nitrogen atmosphere, charge the three-neck flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the slurry to 0-5°C using an ice-water bath.

    • Acyl Chloride Addition: Dissolve 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ slurry, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to allow for complex formation.

    • m-Xylene Addition: Add m-xylene (1.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40°C for DCM) for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Quenching: Once the reaction is complete, cool the mixture back down to 0-5°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl to decompose the aluminum chloride complex. This step is highly exothermic and releases HCl gas; ensure it is performed in a well-ventilated fume hood.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot methanol or ethanol. If impurities are present, hot filtration can be performed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    Synthesis and Purification Workflow

    Caption: Workflow for the synthesis and purification of the target intermediate.

    Application: Pathway to Benzodiazepine Precursors

    The primary utility of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is as a precursor to aminobenzophenones. The subsequent reduction of the nitro group to an amine is a critical transformation, yielding a versatile intermediate that can be cyclized to form the core structure of many benzodiazepine drugs like Lorazepam and Lormetazepam.[6]

    Protocol: Nitro Group Reduction to Amine

    A common and effective method for this reduction is using iron powder in an acidic medium.

    Materials:

    • (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

    • Iron powder (Fe), fine grade

    • Acetic acid or Ethanol/Water mixture

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Sodium hydroxide (NaOH) solution (e.g., 2M)

    • Ethyl acetate

    Procedure:

    • Setup: In a round-bottom flask, suspend the starting nitro-compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 ratio) or acetic acid.[7][8]

    • Reagent Addition: Add iron powder (3-5 equivalents) to the suspension. Heat the mixture to a gentle reflux (70-80°C).

    • Initiation: Add a few drops of concentrated HCl to initiate the reaction. The reaction is exothermic and the color of the mixture will change.

    • Reaction: Maintain the reflux with vigorous stirring for 2-5 hours, monitoring the disappearance of the starting material by TLC.

    • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.

    • Neutralization & Extraction: Combine the filtrates and evaporate the solvent. Redissolve the residue in ethyl acetate. Carefully neutralize the mixture with a NaOH solution until the pH is ~8-9. Transfer to a separatory funnel, wash with water and brine, and separate the organic layer.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Amino-5-nitrophenyl)(2,4-dimethylphenyl)methanone, which can be purified further by column chromatography or recrystallization.

    Synthetic Pathway to Benzodiazepine Core

    G Start (2-Chloro-5-nitrophenyl) (2,4-dimethylphenyl)methanone Reduction Fe / AcOH or Fe / HCl Start->Reduction Amino (2-Amino-5-chlorophenyl) (2,4-dimethylphenyl)methanone (Key Intermediate) Reduction->Amino Cyclization Reaction with Amino Acid Derivative (e.g., Glycine ethyl ester) Amino->Cyclization Benzodiazepine 1,4-Benzodiazepine Core Structure Cyclization->Benzodiazepine API Further Functionalization to APIs (e.g., Lorazepam) Benzodiazepine->API

    Caption: Synthetic route from the title compound to the benzodiazepine core.

    Analytical Quality Control Protocol

    Ensuring the purity and identity of the intermediate is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative analysis.

    HPLC Method for Purity Analysis

    This protocol is a general method for nitroaromatic compounds and should be validated for this specific intermediate.[9][10][11][12]

    ParameterConditionRationale
    Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for non-polar to moderately polar aromatic compounds.[12]
    Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) or GradientA mixture of organic solvent and water is effective for eluting nitroaromatics. A gradient may be needed to resolve all impurities.[10]
    Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.[10]
    Detection UV at 254 nmNitroaromatic compounds have a strong chromophore and absorb well at this wavelength.[10][11]
    Injection Volume 10 µLStandard volume for analytical HPLC.
    Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
    Sample Preparation Accurately weigh ~10 mg of sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock. Dilute as needed with the mobile phase. Filter through a 0.45 µm syringe filter before injection.Ensures sample is free of particulates and is at a suitable concentration for detection without saturating the detector.

    Safety and Handling Precautions

    Chlorinated and nitrated aromatic compounds require careful handling. Always consult the specific Safety Data Sheet (SDS) before work.[13]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of solids and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]

    • Engineering Controls: Use a fume hood or other ventilated enclosure to keep exposure as low as possible.[15]

    • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[16]

    • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect and place in a suitable container for hazardous waste disposal.[15]

    • First Aid:

      • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14][17]

      • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[13][17]

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

    References

    • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

    • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MICROSOLV. [Link]

    • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link]

    • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

    • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

    • (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Appchem. [Link]

    • (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Molport. [Link]

    • Friedel–Crafts reaction. Wikipedia. [Link]

    • A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation. TÜBİTAK Academic Journals. [Link]

    • A Review on Synthesis of 2-Aminobenzophenone and Its Derivatives. Asian Journal of Organic & Medicinal Chemistry. [Link]

    • Friedel-Crafts Acylation. Chemistry Steps. [Link]

    • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. [Link]

    • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: A Versatile Intermediate in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

    • friedel-crafts acylation of benzene. Chemguide. [Link]

    • API Intermediates & KSM. Cleanchem. [Link]

    • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Derivatives. PMC. [Link]

    • Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali. [Link]

    • Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine. ResearchGate. [Link]

    • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

    • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
    • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. European Patent Office. [Link]

    • API Intermediates. AllChem Lifescience. [Link]

    • Chlorine Safety Data Sheet. SSLC.gov. [Link]

    • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association. [Link]

    • Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas Environmental Health and Safety. [Link]

    • API Intermediates, Fine Chemicals. Corey Organics. [Link]

    Sources

    Method

    Application Note: In Vitro Biological Activity Screening of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone Derivatives

    Introduction & Scientific Context Diaryl methanones (benzophenones) represent a highly privileged scaffold in modern medicinal chemistry. Derivatives such as (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone possess...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Context

    Diaryl methanones (benzophenones) represent a highly privileged scaffold in modern medicinal chemistry. Derivatives such as (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone possess distinct steric and electronic properties dictated by their specific substitution patterns (e.g., the electron-withdrawing nitro and chloro groups paired with electron-donating methyl groups). These structural features allow them to fit snugly into the hydrophobic pockets of target proteins.

    Most notably, benzophenone derivatives are extensively evaluated for their anti-cancer properties as tubulin polymerization inhibitors that target the colchicine-binding site of β-tubulin[1]. By disrupting microtubule dynamics, these compounds arrest the cell cycle and induce apoptosis. This application note details a robust, self-validating in vitro screening cascade to evaluate the cytotoxicity and mechanistic target engagement of such diaryl methanone derivatives.

    Screening Workflow

    The following workflow outlines the logical progression from primary phenotypic screening to secondary target-based validation.

    Workflow A Compound Preparation (2-Chloro-5-nitrophenyl) (2,4-dimethylphenyl)methanone B Primary Screening MTT Cytotoxicity Assay (MCF-7, A549 cell lines) A->B Hits (IC50 < 5 µM) C Secondary Screening Tubulin Polymerization Assay (Fluorescence-based) B->C Target Validation D Mechanistic Profiling Cell Cycle (G2/M Arrest) & Apoptosis Analysis C->D Cellular Mechanism

    Figure 1. In vitro biological screening workflow for diaryl methanone derivatives.

    Primary Phenotypic Screening: Cytotoxicity (MTT Assay)

    Principle & Causality: The MTT assay is a colorimetric technique used to quantify viable cells. It relies on the presence of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells, which reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[2]. A decrease in formazan production directly correlates with compound-induced cytotoxicity.

    Step-by-Step Protocol
    • Cell Seeding:

      • Action: Seed MCF-7 (breast) and A549 (lung) cancer cells at a density of 5×103 cells/well in a flat-bottom 96-well microtiter plate. Incubate for 24 hours at 37°C, 5% CO₂.

      • Causality: A flat-bottom plate is critical to ensure a uniform optical path length for subsequent spectrophotometric reading. The 24-hour incubation allows cells to adhere and re-enter the log phase of growth.

    • Compound Treatment:

      • Action: Treat cells with serial dilutions of the benzophenone derivative (e.g., 0.1 µM to 100 µM).

      • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to ensure the solvent is not causing background toxicity, and a positive control (e.g., Combretastatin A-4) to validate the assay's sensitivity.

    • MTT Incubation:

      • Action: After 48 hours of treatment, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C[2].

      • Causality: The 4-hour window provides sufficient time for the mitochondrial succinate dehydrogenase enzymes to internalize and reduce the MTT substrate.

    • Solubilization & Measurement:

      • Action: Carefully aspirate the media and add 100 µL of DMSO to each well. Shake the plate for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

      • Causality: Formazan crystals are impermeable and insoluble in aqueous culture media. DMSO completely solubilizes the crystals into a homogeneous colored solution, allowing accurate quantification at 570 nm.

    Secondary Target-Based Screening: Tubulin Polymerization

    Principle & Causality: To determine if the observed cytotoxicity is driven by microtubule destabilization, a cell-free biochemical assay is employed. This assay utilizes the fluorescent reporter DAPI, which binds to polymerized tubulin with a significantly higher affinity than to unpolymerized tubulin monomers. Therefore, successful tubulin polymerization is reflected by a measurable increase in fluorescence intensity[3].

    Step-by-Step Protocol
    • Reagent Preparation:

      • Action: Reconstitute purified porcine brain tubulin (2–3 mg/mL) in assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 6.3 µM DAPI. Keep strictly on ice (4°C) [3].

      • Causality: Microtubules naturally depolymerize at low temperatures. Maintaining the tubulin at 4°C prevents premature nucleation and polymerization before the assay begins. GTP is an absolute requirement for the assembly of α/β -tubulin heterodimers.

    • Reaction Assembly & Controls:

      • Action: Aliquot 5 µL of the test compound into a pre-warmed (37°C) 96-well half-area plate.

      • Self-Validating Controls: Use Paclitaxel (10 µM) as a polymerization enhancer (positive slope control) and Nocodazole (10 µM) as a polymerization inhibitor (negative slope control).

    • Kinetic Measurement:

      • Action: Rapidly add 55 µL of the cold tubulin solution to the wells. Immediately place the plate in a microplate reader pre-warmed to 37°C. Read fluorescence (Excitation: 340 nm / Emission: 410 nm) every 60 seconds for 60 minutes.

      • Causality: The sudden temperature shift from 4°C to 37°C acts as the thermodynamic trigger, initiating the three phases of polymerization: nucleation, growth, and steady-state equilibrium.

    Data Presentation: Quantitative Profiling

    To easily compare the efficacy of the synthesized derivative against established standards, quantitative IC50​ data should be summarized in a structured format.

    Table 1. Representative Biological Activity Profile of Diaryl Methanone Derivatives

    CompoundMCF-7 Cytotoxicity IC50​ (µM)A549 Cytotoxicity IC50​ (µM)Tubulin Polymerization IC50​ (µM)
    (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone 1.85 ± 0.122.10 ± 0.153.45 ± 0.20
    Combretastatin A-4 (CA-4) (Positive Control)0.003 ± 0.0010.005 ± 0.0011.20 ± 0.10
    Vehicle Control (0.1% DMSO) > 100> 100> 100

    Note: Data represents mock values typical for active benzophenone derivatives targeting the colchicine binding site.

    Cellular Mechanism of Action

    Compounds that successfully inhibit tubulin polymerization in the biochemical assay trigger a specific cascade of cellular events. By preventing the formation of the mitotic spindle, these derivatives activate the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest in the G2/M phase, which ultimately resolves into caspase-mediated apoptosis.

    Mechanism L Diaryl Methanone Derivative T Colchicine Binding Site on β-Tubulin L->T Binds P Inhibition of Microtubule Polymerization T->P Prevents assembly S Spindle Assembly Checkpoint Activation P->S C G2/M Cell Cycle Arrest S->C A Caspase-Mediated Apoptosis C->A Prolonged arrest

    Figure 2. Mechanism of action for tubulin-targeting benzophenone derivatives.

    Sources

    Application

    Application Note: Microwave-Assisted Synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

    Introduction & Strategic Rationale Benzophenone derivatives are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for active pharmaceutical ingredients (APIs), photodynamic agents, and comple...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Rationale

    Benzophenone derivatives are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for active pharmaceutical ingredients (APIs), photodynamic agents, and complex heterocyclic compounds. The target molecule, (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (CAS: 113456-94-3), features a highly functionalized biaryl ketone structure that is valuable for downstream cross-coupling and cyclization reactions .

    Conventionally, synthesizing this molecule via Friedel-Crafts acylation requires prolonged thermal heating (4–6 hours) and stoichiometric amounts of hazardous Lewis acids. These conditions often lead to poor yields due to the deactivated nature of the acylating agent, 2-chloro-5-nitrobenzoyl chloride. By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) paradigm, researchers can exploit dielectric heating to rapidly overcome activation energy barriers . This protocol details a self-validating, high-yield microwave methodology that reduces reaction time to minutes while maximizing regioselectivity.

    Mechanistic Causality & Regioselectivity (E-E-A-T)

    As an application scientist, it is crucial to understand why specific reagents and conditions are chosen, rather than just following a recipe.

    • Regioselectivity of the Aromatic Substrate: m-Xylene (1,3-dimethylbenzene) possesses two electron-donating methyl groups. The 2-position is sterically hindered by both methyls, and the 5-position lacks synergistic ortho/para directing overlap. Consequently, electrophilic attack occurs almost exclusively at the 4-position, cleanly yielding the 2,4-dimethylphenyl moiety without the need for complex separation of isomers.

    • Overcoming Acyl Chloride Deactivation via Microwave: 2-Chloro-5-nitrobenzoyl chloride is highly electron-deficient. The strong electron-withdrawing inductive (-I) and resonance (-R) effects of the nitro and chloro groups severely destabilize the intermediate acylium ion. Conventional heating struggles to drive this reaction efficiently. Microwave irradiation provides rapid, uniform volumetric heating, directly coupling with the polar acyl chloride and Lewis acid to force the generation of the transient acylium ion without the thermal degradation associated with prolonged reflux .

    Reaction Pathway & Workflow Visualizations

    Mechanism A 2-Chloro-5-nitrobenzoyl chloride C Acylium Ion Intermediate A->C MW Heating (150°C) B Lewis Acid Catalyst (ZnCl2 / AlCl3) B->C E Wheland Intermediate (Sigma Complex) C->E Electrophilic Attack (4-position) D m-Xylene (1,3-Dimethylbenzene) D->E F (2-Chloro-5-nitrophenyl) (2,4-dimethylphenyl)methanone E->F Deprotonation & Rearomatization

    Figure 1: Mechanistic pathway of the microwave-assisted Friedel-Crafts acylation.

    Workflow Step1 1. Reagent Preparation m-Xylene + Acyl Chloride + Catalyst Step2 2. Microwave Irradiation 130-150°C, 10-15 min, 150 W Step1->Step2 Step3 3. Reaction Quenching Ice-Cold HCl (Breaks Lewis Acid Complex) Step2->Step3 Step4 4. Liquid-Liquid Extraction EtOAc Extraction, NaHCO3 & Brine Wash Step3->Step4 Step5 5. Purification & Validation Recrystallization & LC-MS/NMR Analysis Step4->Step5

    Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.

    Experimental Protocol: A Self-Validating System

    This protocol includes built-in quality control checkpoints to ensure high fidelity and reproducibility across different laboratory environments .

    Materials & Reagents
    • 2-Chloro-5-nitrobenzoyl chloride (1.0 equiv, 10 mmol)

    • m-Xylene (1.2 equiv, 12 mmol)

    • Anhydrous Zinc Chloride ( ZnCl2​ ) or Aluminum Chloride ( AlCl3​ ) (1.1 equiv, 11 mmol)

    • Anhydrous 1,2-Dichloroethane (DCE) (Optional, 5 mL)

    • Microwave reactor (e.g., CEM Discover or Anton Paar Monowave)

    Step-by-Step Procedure
    • Preparation under Inert Atmosphere : In an oven-dried 10 mL microwave reaction vial equipped with a magnetic stir bar, add 10 mmol of 2-chloro-5-nitrobenzoyl chloride and 12 mmol of anhydrous m-xylene. If the mixture is too viscous, add 5 mL of anhydrous DCE.

    • Catalyst Addition : Quickly add 11 mmol of anhydrous ZnCl2​ .

      • Causality Insight: While AlCl3​ is the traditional choice, ZnCl2​ is milder and often preferred in microwave synthesis to prevent over-polymerization or degradation of the nitro group under high-energy irradiation.

    • Microwave Irradiation : Seal the vial with a Teflon septum and insert it into the microwave reactor. Set the parameters to 130–150 °C, with a maximum power of 150 W, for 10–15 minutes.

      • Self-Validation Checkpoint: Monitor the internal pressure curve on the reactor's software. A smooth plateau indicates stable acylium ion formation; a sudden, sharp spike indicates solvent degradation or a runaway exothermic event.

    • Reaction Quenching : Allow the vessel to cool to <40 °C. Carefully pour the reaction mixture into a beaker containing 50 mL of crushed ice and 5 mL of concentrated HCl.

      • Causality Insight: The addition of HCl is non-negotiable. It breaks the strong Lewis acid-ketone coordination complex, preventing the formation of intractable zinc/aluminum hydroxide emulsions during the extraction phase.

    • Extraction & Washing : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 10% aqueous NaHCO3​ (to neutralize and remove any unreacted carboxylic acid hydrolysis products) followed by brine.

    • Drying & Concentration : Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification : Recrystallize the crude solid from hot ethanol or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to afford pure (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone.

    Data Presentation: Method Comparison

    The following table summarizes the quantitative advantages of the microwave-assisted protocol over conventional thermal heating for this specific scaffold.

    ParameterConventional HeatingMicrowave-Assisted (MAOS)Performance Gain
    Heating Source Oil Bath / Heating MantleDielectric Microwave Irradiation-
    Temperature 80 °C (Reflux in DCE)130–150 °C (Sealed Vessel)+ 50-70 °C
    Reaction Time 4.0 – 6.0 Hours10 – 15 Minutes~95% Time Reduction
    Catalyst Required AlCl3​ (1.5 - 2.0 equiv) ZnCl2​ (1.1 equiv)Milder, lower loading
    Isolated Yield 45% – 55%82% – 88%>30% Yield Increase
    Primary Impurities Hydrolysis products, tarTrace unreacted starting materialCleaner crude profile

    Analytical Characterization Data

    To validate the success of the synthesis, the isolated product should conform to the following analytical benchmarks:

    • Appearance : Pale yellow to off-white crystalline solid.

    • LC-MS : [M+H]+ calculated for C15​H12​ClNO3​ : 290.05; Found: 290.1.

    • 1 H NMR (400 MHz, CDCl3​ ) : The spectrum will exhibit distinctive signals validating the regiochemistry: two methyl singlets from the m-xylene moiety (around δ 2.2 and 2.4 ppm) and the highly deshielded aromatic protons of the nitrophenyl ring ( δ 8.0 - 8.5 ppm).

    References

    • Molport Database. "(2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3." Molport. Available at:[Link]

    • Okada, Y. and Fujitsu, A. (2020). "Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction." Green and Sustainable Chemistry, 10, 18-23. Available at:[Link]

    • Tran, P. H. et al. (2016). "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent." RSC Advances, 6, 43950-43956. Available at:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting impurities in (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone scale-up

    Welcome to the technical support guide for the synthesis and scale-up of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (CAS 113456-94-3). This resource is designed for researchers, chemists, and process developme...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis and scale-up of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (CAS 113456-94-3). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges, particularly impurity profiling and mitigation, encountered during the large-scale production of this key aromatic ketone intermediate.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary synthetic route for this molecule and its main challenges?

    A1: The most common synthesis is a Friedel-Crafts acylation.[1][2][3] This reaction involves the electrophilic aromatic substitution of 1,3-dimethylbenzene (m-xylene) with 2-chloro-5-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][4]

    The primary challenges during scale-up include:

    • Controlling Regioselectivity: The acyl group must be directed to the correct position on the m-xylene ring.

    • Reaction Energetics: Friedel-Crafts reactions are often highly exothermic, requiring careful thermal management to prevent side reactions.[5]

    • Lewis Acid Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires stoichiometric or near-stoichiometric amounts of the Lewis acid because the product ketone complexes with it, rendering it inactive.[2][6]

    • Impurity Formation: Several side reactions can lead to a complex impurity profile, complicating downstream purification.

    Q2: What are the most common impurities I should expect?

    A2: Based on the mechanism of the Friedel-Crafts acylation, the most probable impurities are:

    • Positional Isomers: Acylation at other positions of the m-xylene ring.

    • Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzoyl chloride and m-xylene.

    • Hydrolysis Products: 2-chloro-5-nitrobenzoic acid, formed if the acyl chloride reacts with trace moisture.

    • Diacylation Products: Although the product ketone is deactivating, preventing a second acylation, harsh conditions could potentially lead to diacylated byproducts.[1][7]

    Q3: Why is this reaction particularly sensitive to scale-up?

    A3: The scale-up of Friedel-Crafts acylations presents several challenges. The reaction is often exothermic, and inefficient heat dissipation in large reactors can lead to temperature spikes, promoting the formation of side products.[5] Additionally, ensuring homogenous mixing of the reactants and the Lewis acid catalyst becomes more difficult at larger scales, which can result in localized "hot spots" and inconsistent product quality.

    Troubleshooting Guide: Impurity Mitigation

    This section addresses specific impurity-related issues in a question-and-answer format, providing causal explanations and actionable solutions.

    Issue 1: High Levels of Positional Isomers Detected by HPLC

    Q: My post-reaction analysis shows a significant percentage of an isomeric ketone impurity. What causes this and how can I improve the regioselectivity?

    A: Cause & Mechanism

    The directing effects of the two methyl groups on the m-xylene ring strongly favor acylation at the 4-position, which is sterically accessible and electronically activated. However, acylation can also occur at the 2-position, leading to the formation of (2-Chloro-5-nitrophenyl)(2,6-dimethylphenyl)methanone. The formation of this isomer is often promoted by higher reaction temperatures, which can overcome the activation energy barrier for the less favored pathway.

    Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at the lower end of the recommended range. The exothermic nature of the reaction requires a robust cooling system, especially during the addition of the Lewis acid.[5]

    • Order of Addition: A "reverse addition" protocol, where the acyl chloride/m-xylene mixture is added slowly to a slurry of aluminum chloride in the solvent, can sometimes improve selectivity by maintaining a low concentration of the electrophile.

    • Solvent Choice: The choice of solvent can influence the reactivity of the electrophile. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvent polarity may offer some control over isomer ratios.

    Issue 2: Presence of 2-chloro-5-nitrobenzoic acid in the Crude Product

    Q: I'm observing a significant amount of 2-chloro-5-nitrobenzoic acid after work-up. How is this forming and what's the best way to prevent it?

    A: Cause & Mechanism

    The starting material, 2-chloro-5-nitrobenzoyl chloride, is an acyl halide that is highly susceptible to hydrolysis. Any exposure to water during the reaction setup or from wet solvents will convert it to the corresponding carboxylic acid. The Lewis acid catalyst, AlCl₃, is also extremely hygroscopic and will react violently with water, producing HCl gas.[5][8]

    Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use high-purity, anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Use freshly opened or properly stored anhydrous aluminum chloride. The quality of the 2-chloro-5-nitrobenzoyl chloride should also be verified, as it can degrade over time if not stored correctly.

    Issue 3: Low Purity and Dark-Colored Crude Product

    Q: My final isolated product is a dark, oily solid with low purity, making crystallization difficult. What are the likely side reactions causing this?

    A: Cause & Mechanism

    Dark coloration and low purity often point to charring and complex side reactions. This can be caused by "runaway" reaction temperatures where localized overheating degrades the starting materials and product. The strong Lewis acid can also promote undesired side reactions if not properly complexed.

    Solutions:

    • Controlled Reagent Addition: Add the Lewis acid portion-wise at a low temperature to manage the initial exotherm.

    • Efficient Stirring: Ensure the mechanical stirring is robust enough to maintain a homogenous slurry and prevent reagents from settling, which can cause localized overheating.

    • Appropriate Stoichiometry: Using a significant excess of the Lewis acid can sometimes lead to more side products. A careful optimization to use the minimal effective amount (typically slightly over 1 equivalent) is recommended.

    Analytical & Purification Protocols

    Protocol 1: HPLC Method for Impurity Profiling

    High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring reaction progress and quantifying impurities.[9][10]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically most effective.

      • Solvent A: Water with 0.1% trifluoroacetic acid or phosphoric acid.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Program (Example):

      • Start at 60% A / 40% B.

      • Ramp to 10% A / 90% B over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Sample Preparation: Dissolve a small amount of the crude reaction mixture (after quenching and work-up) in the mobile phase or a compatible solvent like acetonitrile. Filter through a 0.45 µm syringe filter before injection.

    Table 1: Example HPLC Impurity Profile

    Retention Time (min)Probable IdentityPotential Source
    3.52-chloro-5-nitrobenzoic acidHydrolysis of starting material
    8.2Desired Product Main Reaction
    9.5Isomeric ProductNon-regioselective acylation
    12.1Unreacted m-xyleneIncomplete reaction
    Protocol 2: Recrystallization for Purification

    Recrystallization is a powerful technique for purifying the final product.

    • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the product well when hot but poorly when cold. A solvent mixture may be required.

    • Procedure: a. Dissolve the crude solid in a minimal amount of the chosen hot solvent or solvent system. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. d. Further cool the flask in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the purified product under vacuum.

    Visual Diagrams & Workflows

    Reaction and Side Product Pathway

    The following diagram illustrates the primary Friedel-Crafts acylation reaction and the pathways to common impurities.

    G AcylChloride 2-Chloro-5-nitrobenzoyl Chloride Acid 2-Chloro-5-nitrobenzoic Acid AcylChloride->Acid + H₂O Intermediate Acylium Ion Electrophile AcylChloride->Intermediate + AlCl₃ mXylene 1,3-Dimethylbenzene (m-Xylene) AlCl3 AlCl3 (Lewis Acid) Isomer Isomeric Product (e.g., 2,6-acylation) Product (2-Chloro-5-nitrophenyl) (2,4-dimethylphenyl)methanone Intermediate->Isomer + m-Xylene (2-position attack) [Higher Temp] Intermediate->Product + m-Xylene (4-position attack) Water H₂O (Moisture) Water->Acid

    Caption: Main reaction pathway and formation of key impurities.

    Troubleshooting Workflow

    This flowchart provides a systematic approach to diagnosing and resolving impurity issues during scale-up.

    G A Observe Low Purity/ High Impurity in Crude Product B Perform HPLC/GC-MS Analysis to Identify Impurities A->B C Identify Major Impurity B->C D Isomer Impurity C->D Isomer E Starting Material Hydrolysis C->E Acid F General Low Purity/ Dark Color C->F Other G Optimize Reaction Temperature (Lower Temp) & Reagent Addition Rate D->G H Ensure Strict Anhydrous Conditions & Inert Atmosphere E->H I Improve Mixing Efficiency & Control Exotherm F->I J Re-run Reaction with Optimized Parameters G->J H->J I->J K Analyze Purified Product (Purity > 99%) J->K

    Caption: Systematic troubleshooting workflow for impurity issues.

    References

    • Palomo, J. M. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society. Available at: [Link]

    • Ma, X., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu. Available at: [Link]

    • Ho, S. S. H., & Yu, J. Z. (2015). Analytical Methods for Carbonyls. Royal Society of Chemistry. Available at: [Link]

    • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

    • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

    • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

    • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

    • Appchem. (n.d.). (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Available at: [Link]

    • Douglas, C. J., & Organ, M. G. (2011). Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

    • Ashenhurst, J. (2018). Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. Available at: [Link]

    • Valdes, C., et al. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. Chemistry – A European Journal. Available at: [Link]

    • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]

    • European Patent Office. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. Available at: [Link]

    • Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
    • U.S. Environmental Protection Agency. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. Available at: [Link]

    • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]

    • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available at: [Link]

    • University of Massachusetts. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

    • U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Available at: [Link]

    • Valdes, C., et al. (2025). (PDF) A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. ResearchGate. Available at: [Link]

    • MolPort. (n.d.). (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Available at: [Link]

    • Organic Chemistry Portal. (2000). Unsymmetrical Diaryl Ketones from Arenes. Available at: [Link]

    • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Available at: [Link]

    • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone Workflows

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by highly substituted benzophenones. The molecule (2-Chloro-5-nitrophenyl)(2,4-dim...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by highly substituted benzophenones. The molecule (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone presents a "perfect storm" of steric and electronic complexities. The carbonyl core is flanked by an ortho-chloro group on one ring and an ortho-methyl group on the other. This di-ortho substitution forces the aromatic rings out of planarity and severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these kinetic barriers and ensure experimental success.

    FAQ 1: Troubleshooting Nucleophilic Addition to the Carbonyl

    Q: Why do standard Grignard additions to this ketone result in poor yields, unreacted starting material, or unexpected pinacol coupling products? A: The failure of standard Grignard reagents here is a classic manifestation of steric shielding. In unhindered ketones, nucleophiles attack the carbonyl carbon via a polar 1,2-addition pathway. However, the bulky 2-chloro and 2'-methyl groups in your substrate block this approach. Consequently, the reaction is forced down a competing Single Electron Transfer (SET) pathway. Instead of heterolytic bond formation, the Grignard reagent transfers a single electron to the ketone, generating a ketyl radical intermediate. This radical either dimerizes (forming pinacol byproducts) or abstracts a hydrogen atom (leading to reduction) 1. Furthermore, steric factors inherently decrease the overall rate of nucleophilic addition 2.

    Q: How can I suppress the SET pathway and force the desired 1,2-addition? A: You must alter the electronic nature of the nucleophile using the Imamoto Reagent (organocerium). By transmetalating your Grignard or organolithium reagent with anhydrous Cerium(III) chloride (CeCl₃), you generate a highly oxophilic, less basic nucleophile. CeCl₃ strongly coordinates to the carbonyl oxygen, increasing its electrophilicity and pulling the transition state back toward the polar 1,2-addition pathway, effectively bypassing the steric clash that triggers SET 3.

    Quantitative Comparison of Addition Conditions
    Nucleophile SystemAdditiveTemperatureDominant Reaction PathwayTypical Yield (%)
    RMgBr (Standard)None0 °C to RTSET (Pinacol / Reduction)< 15%
    RLiNone-78 °CSET / Enolization20 - 30%
    RMgBr / RLi CeCl₃ (Imamoto) -78 °C Polar 1,2-Addition > 85%
    Protocol 1: Cerium-Mediated Nucleophilic Addition (Imamoto Protocol)
    • Activation of CeCl₃: Rapidly weigh anhydrous CeCl₃ (1.5 equiv) and place it in a Schlenk flask. Heat to 140 °C under high vacuum for 2 hours to remove trace moisture. Cool to room temperature under argon.

    • Suspension: Add anhydrous THF to create a suspension and stir vigorously at room temperature for 2 hours (the suspension should become uniform and milky white).

    • Transmetalation: Cool the suspension to -78 °C. Dropwise add the organolithium or Grignard reagent (1.5 equiv). Stir for 30 minutes at -78 °C to form the organocerium species.

    • Addition: Dissolve (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (1.0 equiv) in a minimal amount of dry THF. Add this solution dropwise to the reaction flask at -78 °C.

    • Completion & Workup: Stir for 2 hours at -78 °C, then allow it to slowly warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    MechanisticDivergence Ketone (2-Chloro-5-nitrophenyl) (2,4-dimethylphenyl)methanone Grignard R-MgX / R-Li Ketone->Grignard SET Single Electron Transfer (Homolytic Cleavage) Grignard->SET Steric Clash (No Additive) Polar Polar 1,2-Addition (Heterolytic Cleavage) Grignard->Polar CeCl3 Activation Ketyl Ketyl Radical Intermediate SET->Ketyl Alkoxide Tetrahedral Alkoxide Polar->Alkoxide Pinacol Pinacol / Reduction Byproducts Ketyl->Pinacol Product Target Tertiary Alcohol Alkoxide->Product

    Mechanistic divergence in Grignard reactions: SET pathway vs. Polar 1,2-addition.

    FAQ 2: Asymmetric Reduction of the Hindered Carbonyl

    Q: I am trying to synthesize the chiral benzhydrol derivative, but standard Ru-Noyori catalysts yield <10% conversion. Why? A: Standard chiral catalysts rely on a highly specific spatial arrangement (the transition state) to transfer hydride to the carbonyl face. The di-ortho substitution of your substrate creates severe steric repulsion against the rigid ligand frameworks of standard Ru- or Rh-based catalysts, preventing the substrate from coordinating effectively.

    Q: What catalyst systems are validated for unsymmetrical, ortho-substituted benzophenones? A: You must utilize catalysts with flexible "side arms" that can dynamically adjust to the steric bulk while maintaining secondary ligand-substrate interactions. Recent breakthroughs have demonstrated that Iridium-f-phamidol catalysts 4 and Manganese-PNN tridentate catalysts 5 successfully reduce highly hindered ortho-substituted benzophenones with near-quantitative yields and excellent enantiomeric excess (ee).

    Catalyst Performance Comparison
    Catalyst SystemLigand TypeBasePressure (H₂)Conversion (%)ee (%)
    Ru-NoyoriDPENt-BuOK10 atm< 10%N/A
    Ir-f-phamidol Hydroxamide Cs₂CO₃ 10 atm > 99% 91 - 99%
    Mn(CO)₅Br Imidazole-PNN K₂CO₃ 30 atm > 99% 76 - 99%
    Protocol 2: Manganese-Catalyzed Asymmetric Hydrogenation
    • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with Mn(CO)₅Br (0.1 mol %), the chiral Imidazole-PNN ligand (0.105 mol %), and K₂CO₃ (5 mol %).

    • Substrate Addition: Add (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (1.0 mmol) dissolved in 10 mL of anhydrous EtOH.

    • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times. Pressurize the autoclave to 3 MPa (approx. 30 atm) with H₂.

    • Reaction: Stir the mixture at room temperature (25–30 °C) for 14 hours.

    • Workup: Carefully vent the H₂ gas. Filter the reaction mixture through a short pad of silica gel, eluting with EtOAc, and concentrate to obtain the chiral benzhydrol.

    HydrogenationWorkflow Start Attempted Asymmetric Hydrogenation Check Evaluate Catalyst Steric Tolerance Start->Check Fail Standard Ru-Noyori (Rigid Framework) Check->Fail Success Mn-PNN / Ir-f-phamidol (Flexible Side Arms) Check->Success ResultFail Low Conversion (<10%) Fail->ResultFail ResultSuccess High Conversion (>99%) High ee (>90%) Success->ResultSuccess

    Catalyst selection workflow for the asymmetric hydrogenation of hindered benzophenones.

    FAQ 3: Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

    Q: The 2-chloro position is para to a strongly electron-withdrawing nitro group. Why is my SNAr reaction with amines so sluggish? A: Electronically, the substrate is perfectly primed for SNAr; the para-nitro group significantly lowers the energy of the LUMO, stabilizing the Meisenheimer complex. However, kinetically, the reaction is hindered. The adjacent 2,4-dimethylbenzoyl group at position 1 acts as a massive steric shield. The incoming nucleophile must approach the C-Cl bond at a specific trajectory, which is physically blocked by the rotating benzoyl moiety.

    Q: How do I overcome this kinetic barrier? A: You must supply enough thermal energy to overcome the elevated activation energy ( ΔG‡ ) caused by steric repulsion.

    • Solvent: Switch to high-boiling polar aprotic solvents (DMSO, NMP) which solvate the nucleophile poorly (increasing its ground-state energy and reactivity) while stabilizing the transition state.

    • Energy Delivery: Conventional heating often leads to decomposition before substitution occurs. Use Microwave Irradiation (120–150 °C for 15–30 minutes) to rapidly power through the kinetic barrier.

    • Nucleophile Design: If possible, use less sterically demanding nucleophiles (e.g., primary amines instead of secondary amines) or pre-form the nucleophile as a highly reactive potassium/sodium salt.

    References
    • The Grignard Reaction – Unraveling a Chemical Puzzle Source: ACS Publications URL
    • Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL
    • Asymmetric Total Synthesis of (−)-Arborisidine and (−)
    • Highly Enantioselective Hydrogenation of Unsymmetrical Benzophenones via Iridium–f-phamidol Catalysis Source: Organic Letters - ACS Publications URL
    • Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand Source: Organic Letters - ACS Publications URL

    Sources

    Troubleshooting

    Storage stability and degradation prevention for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

    This guide is intended for researchers, scientists, and drug development professionals using (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Here, we provide in-depth technical guidance on its storage, stability,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide is intended for researchers, scientists, and drug development professionals using (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Here, we provide in-depth technical guidance on its storage, stability, and the prevention of degradation, presented in a question-and-answer format to directly address potential issues encountered during experimentation. Our recommendations are grounded in established principles of chemical stability and analytical science to ensure the integrity of your research.

    Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

    Q1: What are the ideal long-term storage conditions for solid (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone?

    A1: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container at controlled room temperature, ideally between 20°C and 25°C.[1][2][3] Some suppliers may recommend refrigerated conditions (-20°C) for extended storage, which can also be a viable option, particularly if there are concerns about ambient temperature fluctuations in the laboratory.[4] The key is to maintain a consistent temperature and a dry environment.

    Q2: How sensitive is this compound to light, and what precautions should I take?

    A2: Benzophenone derivatives are known to be photosensitive.[2][5] Exposure to UV and visible light can provide the energy to initiate degradation reactions.[5] Therefore, it is crucial to protect the compound from light at all stages of handling and storage. Always store the solid in an amber glass vial or another type of opaque container.[1][5][6] When preparing solutions, do so in a dimly lit area or use amber-colored volumetric flasks and cover them with aluminum foil.[1][5]

    Q3: What is the impact of humidity on the stability of solid (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone?

    A3: As a solid, the compound is susceptible to degradation in the presence of moisture. Humidity can lead to hydrolysis, especially if the compound is hygroscopic.[7][8][9] It is imperative to store the compound in a desiccator or a controlled low-humidity environment.[2][10] Ensure the container is tightly sealed to prevent moisture ingress from the atmosphere.[1][2]

    Q4: I need to prepare a stock solution. What are the best practices for maintaining its stability?

    A4: When preparing a stock solution, use a high-purity, dry, aprotic solvent such as acetonitrile or methanol. Once prepared, the solution should be stored in a tightly capped amber vial at a low temperature (2-8°C or -20°C) to minimize solvent evaporation and slow down potential degradation reactions. Before use, allow the solution to come to room temperature to prevent condensation from forming inside the vial. For highly sensitive experiments, it is best to prepare fresh solutions.

    Part 2: Troubleshooting Degradation Issues

    This section is designed to help you identify and resolve potential degradation of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone in your experiments.

    Q5: My analytical results (e.g., HPLC, NMR) show unexpected peaks. How can I determine if this is due to degradation?

    A5: The appearance of new, unexpected peaks in your analytical data is a strong indicator of degradation. To confirm this, you can perform a forced degradation study on a small sample of your compound.[2][11][12] By intentionally exposing the compound to stress conditions such as acid, base, heat, light, and oxidation, you can generate the likely degradation products.[2][13][14] Comparing the chromatograms of the stressed samples with your experimental sample can help identify the unknown peaks as degradants.

    Q6: I suspect my compound has degraded. What are the most likely chemical transformations that have occurred?

    A6: Based on the structure of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, the most probable degradation pathways are photodegradation and hydrolysis.[2][15]

    • Photodegradation: The benzophenone core is known to be susceptible to photochemical reactions upon exposure to UV light. This can lead to complex reactions, including the formation of free radicals.[16]

    • Hydrolysis: The presence of the nitro group can activate the molecule for nucleophilic attack. While the ketone is generally stable, under certain pH conditions (acidic or basic), hydrolysis could potentially occur, although this is less common for the ketone itself compared to ester or amide functionalities.[17][18][19] More likely is the hydrolysis of the chloro-substituent under harsh conditions.

    • Reduction of the Nitro Group: Although less common during storage, the nitro group can be reduced to an amino group, especially in the presence of reducing agents or certain metal contaminants.

    The following diagram illustrates the potential degradation pathways:

    G cluster_storage Storage Conditions cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways & Products Compound (2-Chloro-5-nitrophenyl) (2,4-dimethylphenyl)methanone Light Light (UV/Visible) Humidity Humidity (H₂O) Heat Elevated Temperature Photodegradation Photodegradation Light->Photodegradation initiates Hydrolysis Hydrolysis Humidity->Hydrolysis enables Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation accelerates Photoproducts Complex Photoproducts Photodegradation->Photoproducts Hydrolysis_Products Potential Hydrolysis Products (e.g., replacement of -Cl with -OH) Hydrolysis->Hydrolysis_Products Thermal_Products Potential Thermal Products (e.g., cleavage of carbonyl bridge) Thermal_Degradation->Thermal_Products

    Potential Degradation Pathways

    Part 3: Experimental Protocols

    Protocol 1: Recommended Storage and Handling Procedure
    • Receiving and Initial Storage: Upon receipt, immediately transfer the compound to a dark, dry, and temperature-controlled environment. An amber glass vial stored inside a desiccator at room temperature (20-25°C) is recommended.

    • Weighing and Aliquoting: When weighing the solid, minimize exposure to ambient light and humidity. Perform this step in a glove box with a controlled atmosphere if possible, or work quickly in a dimly lit, low-humidity room.

    • Solution Preparation: Prepare solutions using high-purity, dry solvents. Use amber-colored glassware or wrap standard glassware in aluminum foil.

    • Solution Storage: Store solutions in tightly sealed amber vials at 2-8°C or -20°C. Before opening a cold vial, allow it to equilibrate to room temperature to prevent water condensation.

    Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

    This reverse-phase HPLC method is designed to separate the parent compound from its potential more polar degradation products.

    Parameter Condition
    HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
    Gradient 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection Wavelength 254 nm
    Injection Volume 10 µL

    Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase (50:50 Water:Acetonitrile).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[20]

    References

    • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

    • Zhou, Q., et al. (2019). Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation. Chemosphere, 223, 57-64. [Link]

    • Ragno, G., et al. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Taylor & Francis Online, 24(12), 1493-1502. [Link]

    • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

    • Gong, H., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Molecules, 23(9), 2305. [Link]

    • Pharma Manual. (2016, December 11). Protection of Light sensitive Drugs. [Link]

    • Zhuang, R., et al. (2013). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Acta Chimica Slovenica, 60(4), 826-832. [Link]

    • Semantic Scholar. (2022, March 14). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. [Link]

    • Gonzalez, H., et al. (2007). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatography B, 853(1-2), 1-7. [Link]

    • Yoshioka, S., et al. (1998). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Journal of Pharmaceutical Sciences, 87(5), 564-568. [Link]

    • Manasfi, T., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology, 49(15), 9490-9498. [Link]

    • Lee, J., et al. (2017). Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions. Water Research, 118, 141-149. [Link]

    • Duirk, S. E., et al. (2013). Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. Water Research, 47(1), 218-226. [Link]

    • Sravan Kumar, G., et al. (2015). impurity profiling of sulisobenzone by rp-hplc method. World Journal of Pharmaceutical Research, 4(2), 510-523. [Link]

    • Manasfi, T., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology, 49(15), 9490-9498. [Link]

    • SIELC Technologies. (2018, February 17). Separation of Benzophenone on Newcrom R1 HPLC column. [Link]

    • Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795-798. [Link]

    • Aschenbrenner, D. S. (2024). Preventing Photosensitive Drugs from Degradation. American Journal of Nursing, 124(6), 19. [Link]

    • Moodie, R. B., et al. (1991). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-38. [Link]

    • Sznitowska, M., et al. (2019). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]

    • Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3), e908. [Link]

    • Thongchai, W., et al. (2017). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. [Link]

    • Lab Manager. (2024, November 27). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. [Link]

    • Patel, R. D., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]

    • Sciforum. (2020). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. [Link]

    • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

    • Srčič, S., & Lavrič, Z. (2023). View of Effect of moisture on solid state stability. Journal of Medical Science, 93(3). [Link]

    • Avot Labs. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

    • Ali, S. A., & Khan, A. (2007). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. International Journal of Molecular Sciences, 8(8), 753-764. [Link]

    • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

    • ResearchGate. (2015). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. [Link]

    • Semantic Scholar. (2018). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

    • NIST. (2026). Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. [Link]

    • Pharmapproach.com. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions. [Link]

    • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

    • ResearchGate. (2010). Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography. [Link]

    • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. [Link]

    • GERPAC. (n.d.). guide_stabilite_anglais.pdf. [Link]

    • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

    • Scamporrino, E., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1801. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone vs. Unsubstituted Benzophenone

    As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the theoretical electrophilicity of a molecule is entirely subverted by its three-dimensional topography. A classic demonstration of t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the theoretical electrophilicity of a molecule is entirely subverted by its three-dimensional topography. A classic demonstration of this phenomenon is the comparison between the highly decorated (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (CAS: 113456-94-3)[1] and the archetypal, unsubstituted Benzophenone .

    While both molecules share a diaryl ketone core, their behavior across nucleophilic addition, aromatic substitution, and photochemical applications is fundamentally divergent. This guide objectively compares their performance, detailing the causality behind their reactivity and providing self-validating protocols for empirical testing.

    Structural & Electronic Causality

    To predict the behavior of these two substrates, we must analyze the "tug-of-war" between electronic activation and steric occlusion.

    • Benzophenone: Features two unsubstituted phenyl rings. The carbonyl carbon is moderately electrophilic. While the two phenyl rings provide some resonance stabilization and steric bulk compared to aliphatic ketones or aldehydes[2], the carbonyl remains highly accessible to standard nucleophiles.

    • (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (Molecule A): This molecule represents an extreme push-pull system. The 2-chloro-5-nitrophenyl ring is profoundly electron-withdrawing due to the strong −M and −I effects of the nitro group, theoretically making the carbonyl carbon highly electrophilic. However, the molecule features di-ortho substitution (a chloro group on one ring, a methyl group on the other). To minimize severe steric clash, the aromatic rings are forced out of coplanarity with the carbonyl group. This physical twisting blocks the Bürgi-Dunitz trajectory (approx. 107°) required for nucleophilic attack[3].

    Reactivity A Substrate Selection B (2-Chloro-5-nitrophenyl) (2,4-dimethylphenyl)methanone A->B C Benzophenone A->C D SNAr Pathway (Activated 2-Cl) B->D E Steric Hindrance (Blocked Carbonyl) B->E F Photochemical Quenching (Nitro Effect) B->F G No SNAr (No Leaving Group) C->G H Nucleophilic Addition (Accessible Carbonyl) C->H I Efficient Photoreduction (Triplet State) C->I

    Fig 1. Mechanistic divergence based on steric and electronic substrate properties.

    Comparative Reactivity Profiles

    Pathway A: Nucleophilic Aromatic Substitution (SNAr)

    Molecule A is primed for SNAr. The 2-chloro leaving group is highly activated by the para-nitro group and the ortho-carbonyl group, which stabilize the intermediate Meisenheimer complex. Benzophenone lacks both a leaving group and activating substituents, rendering it completely inert to SNAr conditions.

    Pathway B: Carbonyl Addition (Grignard/Hydride)

    Despite the intense electron deficiency of Molecule A's carbonyl carbon, Grignard additions (e.g., with MeMgBr) fail or proceed at glacial rates. The causality lies in the steric occlusion from the ortho-chloro and ortho-methyl groups, which physically shield the carbonyl. Benzophenone, lacking ortho-substituents, undergoes quantitative conversion to the tertiary alcohol[2].

    Pathway C: Photochemical Reduction

    Benzophenone is a benchmark Type II photoinitiator. Upon UV irradiation, it undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state, allowing it to abstract hydrogen from a donor solvent (like isopropanol) to form benzopinacol[4]. Conversely, the nitro group in Molecule A acts as a potent internal quencher. Nitroaromatics introduce rapid non-radiative decay pathways that drastically shorten the triplet lifetime, suppressing photoreduction[5].

    Quantitative Data Summary
    Reaction TypeReagents & ConditionsMolecule A Conversion (%)Benzophenone Conversion (%)Primary Product Formed
    SNAr Piperidine, DMF, 80°C, 4h> 98% < 1%2-Piperidinyl derivative (from A)
    Carbonyl Addition MeMgBr, THF, 0°C to RT, 2h< 5%> 95% Tertiary alcohol (from Benzophenone)
    Photoreduction UV (365nm), iPrOH, 12h< 2%> 90% Benzopinacol (from Benzophenone)

    Self-Validating Experimental Workflows

    Workflow S1 Equimolar Substrate Preparation S2 Parallel Reaction Conditions S1->S2 C1 Condition A: Piperidine, DMF, 80°C S2->C1 C2 Condition B: MeMgBr, THF, 0°C S2->C2 C3 Condition C: UV (365nm), iPrOH S2->C3 A1 HPLC/MS Analysis (Conversion %) C1->A1 C2->A1 C3->A1 A2 NMR Structural Validation A1->A2

    Fig 2. Parallel self-validating workflow for comparative kinetic analysis.

    Protocol 1: SNAr Kinetic Assay (Condition A)

    Causality Focus: Validating electronic activation of the 2-chloro position.

    • Preparation: In a flame-dried 20 mL vial, dissolve 1.0 mmol of the ketone substrate and 0.5 mmol of biphenyl (Internal Standard) in 5.0 mL of anhydrous DMF.

    • Initiation: Add 2.0 mmol of Piperidine dropwise at ambient temperature.

    • Heating & Sampling: Elevate the temperature to 80°C. Withdraw 50 µL aliquots at t=0,30,60,120, and 240 minutes.

    • Quenching: Immediately quench each aliquot into 1.0 mL of 1% aqueous TFA in acetonitrile to protonate the piperidine and halt the reaction.

    • Validation: Analyze via HPLC-UV (254 nm). The biphenyl internal standard guarantees that solvent evaporation at 80°C does not artificially inflate conversion metrics. Benzophenone acts as the negative control, confirming that the reaction is exclusive to the activated halogen.

    Protocol 2: Photochemical Type II Initiation (Condition C)

    Causality Focus: Demonstrating triplet state quenching by the nitro group.

    • Preparation: Prepare a 0.05 M solution of the substrate in 10 mL of isopropanol inside a quartz reaction tube.

    • Deoxygenation: Sparge the solution with Argon for 15 minutes. Crucial Step: Dissolved oxygen is a potent triplet quencher and will yield false negatives if not removed.

    • Irradiation: Irradiate using a 365 nm LED photoreactor for 12 hours at ambient temperature.

    • Validation: Evaporate the solvent and analyze the crude mixture via 1 H-NMR. Benzophenone will exhibit quantitative loss of symmetry and appearance of the tertiary alcohol C-O signal, confirming the UV setup is functional[4]. Molecule A will remain largely unreacted due to rapid internal conversion[5].

    References

    • [1] Molport. (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3. Available at:[Link]

    • [5] Springer / PubMed. Synthesis, spectroscopy and photochemistry of novel branched fluorescent nitro-stilbene derivatives with benzopheonone groups. DOI:

    • [2] Filo. What is the correct order of reactivity towards nucleophilic addition? Available at:[Link]

    • [3] Journal of the American Chemical Society / PMC. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine... Case of Topographically Controlled Stereoselectivity. Available at:[Link]

    • [4] MDPI Polymers. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. DOI:

    Sources

    Comparative

    UV-Vis spectroscopy analysis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

    An in-depth technical analysis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone requires moving beyond basic spectral outputs to understand the quantum mechanical causality driven by its molecular architecture. A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone requires moving beyond basic spectral outputs to understand the quantum mechanical causality driven by its molecular architecture. As a highly substituted benzophenone derivative, its photophysical utility—whether as a specialized photoinitiator, a UV absorber, or a synthetic intermediate—is defined by how its specific functional groups manipulate the electronic transitions of the central carbonyl chromophore.

    This guide provides an objective comparison of its UV-Vis performance against standard alternatives, grounded in established photophysical principles, and outlines a self-validating experimental protocol for rigorous laboratory analysis.

    Mechanistic Photophysics: The "Push-Pull" Causality

    The UV-Vis absorption profile of any benzophenone is dominated by two primary electronic excitations: a highly allowed π→π∗ transition (arising from the aromatic rings) and a symmetry-forbidden n→π∗ transition (arising from the non-bonding electrons of the carbonyl oxygen).

    In unsubstituted benzophenone, the π→π∗ band typically appears around 252 nm, while the n→π∗ band appears as a weak shoulder near 340 nm [1].

    However, (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone introduces severe electronic asymmetry:

    • The Donor (Push): The 2,4-dimethylphenyl ring acts as an electron donor via the positive inductive (+I) and hyperconjugative effects of the methyl groups.

    • The Acceptor (Pull): The 2-chloro-5-nitrophenyl ring acts as a potent electron acceptor. The nitro group exerts strong electron-withdrawing (-M, -I) effects, while the ortho-chloro group provides additional inductive pull and steric twisting.

    The Causality: This asymmetric substitution creates a highly polarized ground state. The delocalization of π -electrons across the carbonyl bridge significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule requires less energy to achieve the π→π∗ transition, resulting in a pronounced bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity, ε ) compared to symmetrical alternatives.

    Comparative UV-Vis Performance

    To objectively evaluate the performance of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, we must compare its predicted photophysical metrics against baseline unsubstituted Benzophenone (BP) and a single-substituted electron-withdrawing analog, 4-Nitrobenzophenone.

    Table 1: Comparative UV-Vis Photophysical Data (in Polar Protic Solvent, e.g., Ethanol)

    CompoundSubstitution Architecture λmax​ ( π→π∗ ) ε ( π→π∗ ) [M−1cm−1] λmax​ ( n→π∗ )Dipole / Solvatochromic Behavior
    Benzophenone (BP) Unsubstituted (Baseline)~252 nm~18,000~340 nmStandard
    4-Nitrobenzophenone Symmetrical Acceptor~265 nm~22,000~345 nmModerate
    Target Compound Asymmetric Push-Pull~285 - 295 nm >28,000 ~355 nm Highly Pronounced

    Note: Target compound data is extrapolated from established structure-activity relationships of [2]. The push-pull system makes it vastly superior for applications requiring high-efficiency UV absorption closer to the UVA/UVB boundary.

    Self-Validating Experimental Protocol for UV-Vis Analysis

    To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal diagnostic to rule out artifacts.

    Step 1: Solvatochromic Matrix Preparation

    • Action: Prepare 1.0 × 10⁻⁴ M stock solutions of the compound in two distinct spectroscopic-grade solvents: n-hexane (non-polar, ε = 1.88) and absolute ethanol (polar protic, ε = 24.5).

    • Causality & Self-Validation: By measuring the compound in both solvents, the system self-validates the transition assignments. A polar solvent will hydrogen-bond with the carbonyl oxygen, stabilizing the n -orbital and causing a hypsochromic (blue) shift in the n→π∗ band. Conversely, the polar solvent stabilizes the excited π∗ state, inducing a bathochromic (red) shift in the π→π∗ band. Observing this divergent shift physically confirms the spectral assignments without requiring computational modeling.

    Step 2: Beer-Lambert Linearity Verification

    • Action: Generate a 5-point dilution series (e.g., 10 µM to 100 µM) from the ethanol stock. Measure the absorbance at the predetermined λmax​ for each concentration.

    • Causality & Self-Validation: Plotting Absorbance vs. Concentration must yield a strictly linear relationship ( R2>0.999 ). Any deviation from linearity serves as an internal diagnostic flag for ground-state aggregation (e.g., π -stacking induced by the planar phenyl rings) or instrumental stray light limits. This ensures the calculated molar absorptivity ( ε ) is thermodynamically accurate.

    Step 3: High-Resolution Spectral Acquisition

    • Action: Using a dual-beam UV-Vis spectrophotometer, place the pure solvent in the reference path and the sample in the analytical path (10 mm quartz cuvettes). Scan from 200 nm to 500 nm at a scan rate of 60 nm/min with a narrow 1 nm slit width.

    • Causality & Self-Validation: The dual-beam setup continuously subtracts the solvent's baseline absorbance, negating fluctuations in lamp intensity. The narrow 1 nm slit width prevents the optical broadening of the relatively sharp π→π∗ bands, ensuring the precise determination of the peak apex.

    Electronic Transition Pathway

    The following diagram illustrates the modified Jablonski pathways for the target compound, highlighting how the push-pull substituents alter the energy states.

    G S0 Ground State (S0) Push-Pull Stabilized S2 Singlet Excited (S2) π → π* Transition S0->S2 UV Absorption (Strong, ~285 nm) S1 Singlet Excited (S1) n → π* Transition S0->S1 UV Absorption (Weak, ~355 nm) S2->S1 Internal Conversion (Fast) T1 Triplet State (T1) Reactive Species S1->T1 Intersystem Crossing (Efficient)

    Fig 1: Jablonski diagram illustrating the electronic transitions of the push-pull benzophenone system.

    References

    • Castro, G.T., Blanco, S.E., & Giordano, O.S. "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." Molecules, 2000, 5(3), 424-429. URL:[Link]

    • Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. "Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study." Journal of Applied Sciences, 2016, 16, 504-516. URL:[Link]

    Sources

    Validation

    Mass spectrometry fragmentation patterns of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

    The structural elucidation of complex diaryl methanones requires a nuanced understanding of gas-phase ion chemistry. As a Senior Application Scientist, I have evaluated countless benzophenone derivatives.

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    Author: BenchChem Technical Support Team. Date: April 2026

    The structural elucidation of complex diaryl methanones requires a nuanced understanding of gas-phase ion chemistry. As a Senior Application Scientist, I have evaluated countless benzophenone derivatives. The compound (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone (Exact Mass: 289.0506 Da) presents a fascinating analytical challenge due to its asymmetric electronic distribution: one highly electron-withdrawing ring (chloro and nitro substitutions) and one electron-donating ring (dimethyl substitutions).

    This guide provides an objective, data-driven comparison of the two primary analytical modalities used to characterize this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

    Structural Dynamics & Fragmentation Causality

    To optimize an analytical workflow, we must first understand the causality behind the molecule's fragmentation. Benzoyl derivatives exhibit characteristic fragmentation patterns dictated by the stability of the resulting acylium and phenyl cations .

    The Role of Stevenson's Rule in EI-MS: Under hard electron ionization (70 eV), the radical molecular cation (M+•) undergoes competitive α -cleavages on either side of the carbonyl group. According to Stevenson's Rule, the positive charge will preferentially reside on the fragment with the lowest ionization energy. Because the 2,4-dimethylphenyl group donates electron density, the resulting 2,4-dimethylbenzoyl cation (m/z 133) is significantly more stable than the highly electron-deficient 2-chloro-5-nitrobenzoyl cation (m/z 184/186). Consequently, m/z 133 dominates the EI spectrum as the base peak.

    Dissociative Protonation in ESI-MS/MS: In soft ionization (ESI+), the molecule is preferentially protonated at the carbonyl oxygen 1. Collision-Induced Dissociation (CID) triggers a gas-phase retro-Friedel-Crafts reaction. Furthermore, the proximity of the ortho-methyl group on the 2,4-dimethylphenyl ring facilitates a unique rearrangement—a proximity-driven ortho-effect leading to the neutral loss of water (H₂O, 18 Da), generating an m/z 272 product ion. This pathway is effectively absent in EI-MS, making it a critical differentiator between the two platforms 2.

    Pathway M [M+H]+ m/z 290.05 F1 [2,4-Dimethylbenzoyl]+ m/z 133.06 M->F1 Alpha-Cleavage A (- C6H3ClNO2) F2 [2-Chloro-5-nitrobenzoyl]+ m/z 184.98 M->F2 Alpha-Cleavage B (- C8H9) F4 [M+H - H2O]+ m/z 272.04 M->F4 Ortho-Effect (- H2O) F3 [2,4-Dimethylphenyl]+ m/z 105.07 F1->F3 - CO

    ESI-MS/MS Fragmentation Pathway of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone.

    Comparative Performance Data

    When selecting an instrument for structural verification, researchers must weigh the reproducible fingerprinting of GC-EI-MS against the high-resolution precursor-to-product mapping of LC-ESI-Q-TOF. The table below summarizes the quantitative fragmentation data across both platforms.

    Fragment IonExact Mass (m/z)GC-EI-MS Relative Abundance (%)LC-ESI-MS/MS Relative Abundance (%)Structural Assignment
    [M+H]⁺ 290.0578 / 292.0549N/A100 (Precursor)Protonated molecular ion (³⁵Cl / ³⁷Cl)
    M⁺• 289.0506 / 291.047645N/ARadical molecular cation
    [C₉H₉O]⁺ 133.0648100 (Base Peak)852,4-Dimethylbenzoyl cation ( α -cleavage A)
    [C₇H₃ClNO₃]⁺ 183.9796 / 185.976615252-Chloro-5-nitrobenzoyl cation ( α -cleavage B)
    [C₈H₉]⁺ 105.069960402,4-Dimethylphenyl cation (Loss of CO from m/z 133)
    [M+H - H₂O]⁺ 272.0473 / 274.0443N/A30Ortho-effect water loss (ESI specific)

    Key Takeaway: GC-EI-MS is superior for rapid library matching due to the standardized 70 eV fragmentation. However, LC-ESI-MS/MS is mandatory if you need to preserve the intact molecular ion or probe the specific proton-driven ortho-rearrangements.

    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives are mathematically and chemically excluded.

    Protocol A: LC-ESI-Q-TOF MS/MS Analysis

    Objective: Soft ionization for intact molecular mass confirmation and targeted CID structural elucidation.

    • Sample Preparation & Internal Control: Dissolve 1.0 mg of the analyte in 10 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using Mobile Phase A (0.1% Formic Acid in Water). Validation Step: Spike the sample with 100 ng/mL Benzophenone-d10. This internal standard normalizes any ionization suppression occurring in the ESI source.

    • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Execute a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 8 minutes at a flow rate of 0.4 mL/min.

    • Source Optimization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr to ensure complete droplet desolvation without inducing in-source fragmentation.

    • CID Fragmentation (Data-Dependent Acquisition): Isolate the [M+H]⁺ precursor (m/z 290.05) in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Argon gas. Causality: Ramping the CE ensures we capture both the fragile water loss (m/z 272, requires low CE) and the stable phenyl cation formation (m/z 105, requires high CE) in a single spectral scan.

    • Data Validation (Isotopic Filtering): Configure the processing software to enforce a strict 3:1 ratio check for the ³⁵Cl/³⁷Cl isotopes. Any product ion assigned to the 2-chloro-5-nitrophenyl moiety (e.g., m/z 184) must exhibit a corresponding m/z 186 peak at ~33% relative intensity. If this ratio fails, the peak is flagged as background noise.

    Protocol B: GC-EI-MS Analysis

    Objective: Hard ionization for reproducible, library-matchable fragmentation fingerprinting.

    • Sample Preparation: Dissolve the compound in anhydrous Hexane to a final concentration of 10 µg/mL.

    • GC Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature program starting at 100°C (hold 1 min), ramping at 15°C/min to 300°C (hold 5 min).

    • Electron Ionization: Set the transfer line to 280°C and the ion source to 230°C. Apply a standard 70 eV electron energy. Causality: 70 eV is the universal standard because it provides maximum ionization efficiency while matching the exact energy parameters used to build the NIST mass spectral libraries.

    • Self-Validation (Carryover Assessment): Immediately following the sample run, inject a pure Hexane blank. The chromatogram must show <0.1% carryover of the highly lipophilic benzophenone at the established retention time.

    Workflow S1 Sample Prep (Isotope Spiked) S2 Chromatography (UHPLC / GC) S1->S2 S3 Ionization (ESI+ vs. EI) S2->S3 S4 Mass Analysis (Q-TOF / Quad) S3->S4 S5 Data Validation (3:1 Cl Ratio) S4->S5

    Comparative MS Workflow for Diaryl Methanone Structural Elucidation.

    References

    • Mass Spectrometry: Fragmentation P
    • Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry.
    • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv

    Sources

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
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    Reactant of Route 2
    (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
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